molecular formula C8H9BrO B1664056 2-Bromophenetole CAS No. 583-19-7

2-Bromophenetole

Cat. No.: B1664056
CAS No.: 583-19-7
M. Wt: 201.06 g/mol
InChI Key: JVEQWIQHHWNMQX-UHFFFAOYSA-N
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Description

2-Bromophenetole is a biochemical.

Properties

IUPAC Name

1-bromo-2-ethoxybenzene
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InChI

InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
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InChI Key

JVEQWIQHHWNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70207024
Record name 2-Bromophenetole
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Molecular Weight

201.06 g/mol
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CAS No.

583-19-7
Record name 1-Bromo-2-ethoxybenzene
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Record name 2-Bromophenetole
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Record name 2-Bromophenetole
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Record name 2-bromophenetole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its applications, particularly in the realm of pharmaceutical development.

Core Physical and Chemical Properties

This compound (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic aromatic odor[1]. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Boiling Point 221.7 °C to 223 °C[2]
Density ~1.343 - 1.4 g/cm³---
Solubility Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water.[1]
Refractive Index ~1.531 - 1.546---

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an Sₙ2 mechanism. The first step is the deprotonation of the acidic hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Bromophenol 2-Bromophenol Base Base (e.g., K₂CO₃, NaOH) Phenoxide 2-Bromophenoxide Ion Base->Phenoxide Ethyl_Halide Ethyl Halide (e.g., C₂H₅I) This compound This compound Ethyl_Halide->this compound Phenoxide->this compound Sₙ2 Attack Salt Salt (e.g., KI) This compound->Salt Water Water This compound->Water

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Bromophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the aryl bromide functional group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various boronic acids or their esters to synthesize substituted biphenyls and other biaryl structures, which are common motifs in many pharmaceutical agents.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Conditions cluster_product Product This compound This compound Boronic_Acid Aryl/Alkenyl Boronic Acid Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Catalyst Pd Catalyst Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Schematic of the Suzuki-Miyaura coupling reaction with this compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can participate in Heck reactions to introduce vinyl groups, which can be further functionalized, providing access to a wide range of molecular architectures.

Applications in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized directly from this compound are not widely publicized, its structural motif is present in various biologically active compounds. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug screening. For instance, bromophenol derivatives, which can be synthesized from this compound, have been investigated for their potential as enzyme inhibitors and for other therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • Harmful if swallowed (H302)[3].

  • Causes skin irritation (H315)[1].

  • Causes serious eye irritation (H319)[1].

  • May cause respiratory irritation (H335)[1].

Precautionary Measures:

  • Use only in a well-ventilated area or in a chemical fume hood[3].

  • Wear protective gloves, clothing, eye protection, and face protection[3].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling[3].

  • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound[3].

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group, and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its ability to participate in a variety of cross-coupling reactions makes it a key building block for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development.

References

Introduction: The Significance of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromophenetole

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the synthesis, reaction mechanisms, and chemical properties of this compound, a key intermediate in organic synthesis.

This compound (1-Bromo-2-ethoxybenzene), CAS No. 583-19-7, is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily derived from its dual functionality: an ether linkage and an aryl bromide. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The aryl bromide moiety is particularly useful as it is a prime substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in modern organic chemistry.[1]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two principal pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

  • Williamson Ether Synthesis: This is the most direct and common laboratory-scale method, starting from 2-bromophenol and an ethylating agent. It offers high regioselectivity as the positions of the bromo and ethoxy groups are pre-defined by the starting phenol.

  • Electrophilic Aromatic Substitution: This method involves the direct bromination of phenetole (ethoxybenzene). While feasible, it presents challenges in regioselectivity, as the activating ethoxy group directs bromination to both the ortho and para positions, necessitating subsequent separation of the resulting isomers.[2]

This guide will focus primarily on the Williamson Ether Synthesis due to its superior control and widespread application.

Key Precursor: Synthesis of 2-Bromophenol

The primary starting material, 2-bromophenol, is typically synthesized via the electrophilic bromination of phenol.[3][4] Controlling the reaction conditions is crucial to favor the formation of the ortho isomer over the thermodynamically more stable para isomer and to prevent over-bromination to 2,4,6-tribromophenol.[5][6][7][8] A common laboratory method involves the sulfonation of phenol to block the para position, followed by bromination and subsequent desulfonation to yield o-bromophenol.[5][9]

Property2-BromophenolThis compound
CAS Number 95-56-7[10]583-19-7[1]
Molecular Formula C₆H₅BrO[10]C₈H₉BrO[11]
Molecular Weight 173.01 g/mol [10]201.06 g/mol [11]
Appearance Clear, colorless to slightly yellow liquid[4]Colorless oil[1]
Boiling Point 195 °C[12]~223 °C[1]
Density ~1.492 g/cm³~1.365 g/cm³[1]

Core Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for preparing ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[13][14][15] The reaction involves two fundamental steps:

  • Deprotonation: The phenolic proton of 2-bromophenol is acidic and is removed by a suitable base to form a potent nucleophile, the 2-bromophenoxide anion.

  • Nucleophilic Attack: The newly formed 2-bromophenoxide anion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate), displacing the leaving group in a single concerted step to form the ether bond.[14][15]

The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for deprotonating phenols and are frequently used in practice.[14] The reaction is typically performed in a polar aprotic solvent like acetone, DMF, or DMSO, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide.[16]

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack 2_bromophenol 2-Bromophenol base Base (e.g., K₂CO₃) phenoxide 2-Bromophenoxide (Nucleophile) product This compound phenoxide->product + Ethyl Halide ethyl_halide Ethyl Halide (e.g., C₂H₅I) ethyl_halide->product salt Salt (e.g., KI)

Caption: Williamson Ether Synthesis Workflow for this compound.

Mechanistic Details: SN2 Pathway

The SN2 reaction is stereospecific and requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack).[15] For a primary alkyl halide like ethyl iodide, this pathway is highly favored as there is minimal steric hindrance, leading to an efficient reaction and high yields of the desired ether product.[13][15]

SN2_Mechanism start 2-Bromophenoxide Anion transition [Transition State] start->transition Nucleophilic Attack reactant Ethyl Iodide reactant->transition product This compound transition->product Bond Formation (C-O) leaving_group Iodide Anion (I⁻) transition->leaving_group Bond Breaking (C-I)

Caption: SN2 Mechanism for this compound Formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via Williamson ether synthesis.

Materials & Reagents:
  • 2-Bromophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (C₂H₅I) (1.2 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of 2-bromophenol), cool the mixture to room temperature. Filter the solid K₂CO₃ and KI byproduct and wash the solid with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Experimental_Workflow A 1. Combine 2-Bromophenol, K₂CO₃, and Acetone B 2. Add Ethyl Iodide and Reflux (4-6h) A->B C 3. Cool and Filter Solids B->C D 4. Concentrate Filtrate C->D E 5. Dissolve in Ether, Wash with NaHCO₃ & Brine D->E F 6. Dry with MgSO₄ E->F G 7. Concentrate via Rotovap F->G H 8. Purify (Vacuum Distillation) G->H I Pure this compound H->I

Caption: Experimental Workflow for this compound Synthesis.

Product Characterization

Confirmation of the final product structure and purity is typically achieved through standard spectroscopic methods:

  • ¹H NMR: The appearance of a characteristic quartet and triplet corresponding to the ethyl group protons (-OCH₂CH₃) and shifts in the aromatic proton signals relative to the 2-bromophenol starting material are key indicators.

  • ¹³C NMR: The spectrum will show two additional signals in the aliphatic region for the ethyl group carbons.[17]

  • IR Spectroscopy: The disappearance of the broad -OH stretch from the 2-bromophenol starting material (around 3200-3600 cm⁻¹) and the presence of strong C-O-C ether stretches (around 1250 cm⁻¹) confirm the reaction.

  • Mass Spectrometry: Provides the molecular weight of the product (201.06 g/mol ) and characteristic fragmentation patterns.[11]

Safety and Handling

Both the precursor, 2-bromophenol, and the final product, this compound, require careful handling in a well-ventilated fume hood.

  • 2-Bromophenol: Classified as a flammable liquid, harmful if swallowed, and causes skin and eye irritation.[12][18] It may also cause respiratory irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • This compound: Harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11] Standard safety precautions and appropriate PPE should be used.

All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the Williamson ether synthesis, a classic SN2 reaction utilizing 2-bromophenol as a key precursor. This method provides excellent control over the regiochemistry, leading to a high-purity product essential for subsequent applications in pharmaceutical and materials science research. A thorough understanding of the underlying SN2 mechanism is critical for optimizing reaction conditions and ensuring a successful outcome. Adherence to strict safety protocols is paramount when handling the reagents and final product.

References

A Comprehensive Technical Guide to 2-Bromobenzonitrile (CAS No. 583-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromobenzonitrile (CAS No. 583-19-7), a crucial intermediate in organic synthesis. As a Senior Application Scientist, the following sections have been structured to deliver not just data, but actionable insights into the compound's properties, hazards, and handling protocols, ensuring both scientific integrity and operational safety.

Section 1: Chemical Identity and Molecular Architecture

2-Bromobenzonitrile, also known as o-Bromobenzonitrile or 1-Bromo-2-cyanobenzene, is an aromatic nitrile.[1][2] Its molecular structure consists of a benzene ring substituted with a bromine atom and a nitrile group (-C≡N) at adjacent (ortho) positions. This arrangement of electron-withdrawing groups makes it a versatile reagent in nucleophilic substitution and addition reactions, frequently employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]

Key Identifiers:

  • IUPAC Name: 2-bromobenzonitrile[2]

  • CAS Number: 2042-37-7[2][5]

  • Molecular Formula: C₇H₄BrN[2]

  • Molecular Weight: 182.02 g/mol [2][5]

  • EC Number: 218-045-1[5]

  • Synonyms: o-Bromobenzonitrile, Benzonitrile, 2-bromo-, 1-Bromo-2-cyanobenzene, o-Bromocyanobenzene[1][2]

Section 2: Physicochemical Properties

The physical state of 2-Bromobenzonitrile is typically a white to light yellow or orange crystalline powder.[6][7] Understanding its physical properties is paramount for designing experiments, particularly for reaction setup and purification processes.

PropertyValueSource(s)
Melting Point 53-57 °C (lit.)[3][4]
Boiling Point 251-253 °C (lit.)[3][4]
Density 1.58 g/cm³ (at 20°C)[6]
Flash Point 105-110 °C (closed cup)[5][6]
Solubility Soluble in ethanol, ether, benzene. Insoluble in water.[6]

This combination of a moderate melting point and a high boiling point indicates that while solid at room temperature, it can be handled as a liquid in many common reaction conditions without the need for high-pressure apparatus. Its insolubility in water and solubility in common organic solvents dictate the choice of reaction media and extraction procedures.

Section 3: Hazard Analysis and Toxicological Profile

A thorough understanding of the hazards associated with 2-Bromobenzonitrile is a non-negotiable prerequisite for its use. Based on the Globally Harmonized System (GHS), this compound presents multiple health and environmental risks.

GHS Hazard Classification

The compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are acute toxicity and irritation.

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, OralCategory 3 / 4H301 / H302Toxic / Harmful if swallowed[5][8][9]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin[2][8]
Acute Toxicity, InhalationCategory 3H331Toxic if inhaled[8][10]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[2][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319Causes serious eye irritation[2][5][8]
Hazardous to the Aquatic Environment, ChronicCategory 3H412Harmful to aquatic life with long lasting effects[1][5]

Note: Classification may vary slightly between suppliers and regulatory bodies depending on impurities and data sources.[2]

Hazard Communication Flow

The following diagram illustrates the logical flow from GHS classification to necessary user actions, forming a self-validating system for risk assessment.

Hazard_Communication cluster_classification GHS Hazard Classification cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling & First Aid H301 H301: Toxic if Swallowed Handling P264: Wash skin thoroughly after handling P270: Do not eat, drink or smoke H301->Handling necessitates FirstAid P301+P310: IF SWALLOWED: Immediately call a POISON CENTER P302+P352: IF ON SKIN: Wash with plenty of soap and water H301->FirstAid informs H312 H312: Harmful in Contact with Skin Gloves Protective Gloves H312->Gloves requires LabCoat Protective Clothing H312->LabCoat requires H312->FirstAid informs H319 H319: Causes Serious Eye Irritation Goggles Chemical Safety Goggles / Faceshield H319->Goggles requires H412 H412: Harmful to Aquatic Life Disposal P501: Dispose of contents/container to an approved waste disposal plant H412->Disposal dictates Respirator N95 Dust Mask (or higher) Weighing_Protocol start Start prep Step 1: Prepare Workspace - Confirm fume hood is operational - Lay down absorbent liner - Assemble all necessary equipment start->prep Initiate ppe Step 2: Don PPE - Nitrile gloves - Safety goggles - Lab coat prep->ppe Verify tare Step 3: Tare Balance - Place receiving flask on analytical balance - Press 'Tare' ppe->tare Proceed transfer Step 4: Transfer Solid - Inside fume hood, carefully scoop solid from stock bottle into flask - Minimize dust generation tare->transfer Execute weigh Step 5: Record Weight - Securely close flask and stock bottle - Re-weigh flask and record mass transfer->weigh Control cleanup Step 6: Decontaminate & Clean - Wipe down spatula and work surface - Dispose of liner and gloves in hazardous waste weigh->cleanup Finalize end End cleanup->end Complete

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromophenetole, systematically named 1-Bromo-2-ethoxybenzene (CAS No. 583-19-7), is a halogenated aromatic ether of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture, featuring an ethoxy group and a bromine atom on adjacent carbons of a benzene ring, provides two distinct points of reactivity. The aryl bromide is a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing complex molecular frameworks.[2] The ethoxy group, meanwhile, modulates the electronic properties and solubility of the molecule and its derivatives.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of this compound's structure and outlines the rigorous analytical methodologies required for its unambiguous characterization. The protocols described herein are designed as self-validating systems, ensuring that experimental results are both reproducible and reliable.

Section 1: Molecular Structure & Physicochemical Properties

The structural identity of a compound is the bedrock of its chemical behavior. This compound is a disubstituted benzene derivative. Understanding its fundamental physical properties is a prerequisite for its effective use in experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 583-19-7[3][4][5]
Molecular Formula C₈H₉BrO[3][4]
Molecular Weight 201.06 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~222 °C at 760 mmHg[3][4]
Density ~1.34 - 1.4 g/cm³[3]
Refractive Index ~1.531[3]

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.

Causality of Experimental Choices: The choice of a standard deuterated solvent like Chloroform-d (CDCl₃) is crucial as it dissolves the analyte without contributing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a universal reference point for chemical shifts.[6][7]

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different environments.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55Doublet of Doublets (dd)1HAr-H (C6)Deshielded by adjacent bromine and being part of the aromatic system.
~ 7.25Triplet of Doublets (td)1HAr-H (C4)Aromatic proton with two ortho and one meta coupling partner.
~ 6.90Doublet of Doublets (dd)1HAr-H (C3)Shielded by the ortho-ethoxy group.
~ 6.85Triplet of Doublets (td)1HAr-H (C5)Aromatic proton influenced by both ether and bromine substituents.
~ 4.10Quartet (q)2H-O-CH₂ -CH₃Deshielded by the adjacent oxygen atom; split into a quartet by the three neighboring methyl protons.
~ 1.45Triplet (t)3H-O-CH₂-CH₃ Shielded aliphatic proton; split into a triplet by the two neighboring methylene protons.

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C -O (C1)Aromatic carbon directly attached to the highly electronegative oxygen atom.
~ 133.5C -H (C6)Aromatic carbon deshielded by the adjacent bromine.
~ 128.0C -H (C4)Standard aromatic C-H carbon.
~ 122.0C -H (C5)Standard aromatic C-H carbon.
~ 113.0C -H (C3)Aromatic carbon shielded by the strong electron-donating effect of the ethoxy group.
~ 112.0C -Br (C2)Aromatic carbon directly attached to bromine; its shift is significantly influenced by the halogen.
~ 64.5-O-CH₂ -CH₃Aliphatic carbon attached to oxygen, causing a significant downfield shift.
~ 14.8-O-CH₂-CH₃ Terminal methyl carbon in a typical aliphatic environment.

Protocol 1: Sample Preparation and Acquisition for NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. Ensure sufficient scans are averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:

  • ~3050-3100 cm⁻¹ (sp² C-H stretch): Confirms the presence of aromatic C-H bonds.[8]

  • ~2850-2980 cm⁻¹ (sp³ C-H stretch): Indicates the aliphatic C-H bonds of the ethyl group.[8]

  • ~1580 & ~1480 cm⁻¹ (C=C stretch): Characteristic of the aromatic benzene ring.

  • ~1240 cm⁻¹ (Asymmetric C-O-C stretch): A strong, characteristic peak confirming the presence of the aryl-alkyl ether linkage.

  • ~1040 cm⁻¹ (Symmetric C-O-C stretch): Complements the asymmetric stretch, further confirming the ether functional group.

  • ~550-650 cm⁻¹ (C-Br stretch): Indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The most crucial feature will be a pair of peaks of nearly equal intensity at m/z 200 and m/z 202 . This signature M⁺/(M+2)⁺ pattern is definitive proof of the presence of one bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

  • Key Fragments:

    • m/z 172/174: Loss of an ethylene molecule (C₂H₄) via a rearrangement reaction, a common pathway for ethyl ethers.

    • m/z 121: Loss of the entire ethoxy radical (•OCH₂CH₃) followed by the loss of bromine.

    • m/z 93: Loss of bromine followed by the loss of the ethylene molecule.

Section 3: Chromatographic Purity Assessment

For a synthetic intermediate, purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for assessing the purity of a volatile, thermally stable compound like this compound. It physically separates the analyte from volatile impurities before providing mass-based identification of each component.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (Adjust as needed for concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time.

    • Confirm identity by matching the acquired mass spectrum with the expected pattern (M/M+2 peaks at m/z 200/202).

    • Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming similar response factors for related impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare ~100 µg/mL solution in Ethyl Acetate Inject Inject 1 µL into GC Inlet (250°C, 50:1 split) Prep->Inject Separate Separate on HP-5ms column (Temp. Ramp: 80-280°C) Inject->Separate Ionize Elute to MS, Ionize (EI, 70 eV) Separate->Ionize Detect Detect Fragments (Scan 40-300 amu) Ionize->Detect Chrom Generate Total Ion Chromatogram (TIC) Detect->Chrom Identify Identify Peaks by MS (Confirm m/z 200/202) Chrom->Identify Integrate Integrate Peak Areas Identify->Integrate Report Calculate Purity (Area % Report) Integrate->Report

Caption: GC-MS analytical workflow for this compound.

Section 4: Synthesis and Safe Handling

Synthetic Pathway

This compound is most commonly and efficiently synthesized via the Williamson Ether Synthesis .[10][11] This robust Sₙ2 reaction involves the deprotonation of a weakly acidic alcohol (2-bromophenol) to form a potent nucleophile (2-bromophenoxide), which then displaces a halide from a primary alkyl halide (e.g., bromoethane or iodoethane).[12][13]

Causality of Reagent Choice: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenol without causing unwanted side reactions. A polar aprotic solvent such as DMF or acetonitrile is chosen to solvate the cation, leaving the alkoxide nucleophile highly reactive, thereby accelerating the Sₙ2 reaction.[13]

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromophenetole (CAS No. 583-19-7), an aromatic ether with the chemical formula C₈H₉BrO, serves as a pivotal intermediate in the landscape of advanced organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and specialty materials. The synthetic versatility of this compound is not arbitrary; it is a direct consequence of its distinct molecular architecture, which features three primary loci of reactivity. Understanding the chemical behavior at these sites is paramount for any researcher aiming to leverage this compound in the construction of complex molecular targets.

This guide provides an in-depth exploration of these key reactive sites: the aromatic ring, the carbon-bromine bond, and the ethyl ether linkage. We will dissect the underlying principles governing the reactivity at each site, explain the causality behind experimental choices, and provide field-proven protocols to illustrate their practical application.

Reactive Site 1: The Aromatic Ring and Electrophilic Aromatic Substitution (SEAr)

The benzene ring of this compound is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class where an electrophile replaces a hydrogen atom on the ring.[1] The regiochemical outcome of this substitution is not random but is governed by the cumulative electronic effects of the two existing substituents: the ethoxy group (-OEt) and the bromine atom (-Br).

Underlying Principles: Directive Effects

  • Ethoxy Group (-OEt): The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance. This makes the ethoxy group a strong activating substituent, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. This resonance effect preferentially increases electron density at the ortho and para positions, making it a powerful ortho, para-director.[2]

  • Bromine Atom (-Br): As a halogen, bromine is an anomaly. It is electronegative and withdraws electron density from the ring inductively, making it a deactivating group. However, like the ethoxy group, it possesses lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[2]

Causality in Action: In this compound, the powerful activating effect of the ethoxy group dominates the deactivating effect of the bromine. Therefore, the ring is considered activated towards electrophilic attack. The substitution pattern is determined by the convergence of their directing effects. The ethoxy group directs ortho (C6) and para (C4). The bromine atom directs ortho (C3) and para (C5, which is blocked). The strongest activation occurs at the positions ortho and para to the ethoxy group. Consequently, electrophiles will preferentially substitute at the C4 (para) and C6 (ortho) positions, with the major product often depending on the steric bulk of the incoming electrophile.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Directive effects of substituents on this compound.

Experimental Protocol: Nitration of this compound

This protocol describes the regioselective introduction of a nitro group, a versatile functional group for further synthetic transformations.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of this compound (1.0 eq) in glacial acetic acid to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C to prepare the nitrating mixture.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to control the exothermic reaction and prevent over-nitration or side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield the purified nitro-substituted this compound.

Reactive Site 2: The Carbon-Bromine Bond

The C(sp²)-Br bond is a highly valuable synthetic handle, enabling two major classes of transformations: metal-catalyzed cross-coupling reactions and the formation of potent organometallic reagents.

A. Metal-Catalyzed Cross-Coupling Reactions

These reactions, recognized with the 2010 Nobel Prize in Chemistry, are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3] this compound is an excellent substrate for these transformations.

Underlying Principle: The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a low-valent palladium species (typically Pd(0)).

  • Oxidative Addition: The C-Br bond of this compound reacts with the Pd(0) catalyst, inserting the palladium into the bond to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): A second organic fragment, typically from an organoboron, organotin, or other organometallic reagent, is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Cross_Coupling_Cycle cluster_inputs Inputs pd0 Pd(0) Catalyst (Active Species) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-Br Intermediate oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_coupled Ar-Pd(II)-R' Intermediate transmetal->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 product Coupled Product (Ar-R') reductive_elim->product aryl_halide This compound (Ar-Br) aryl_halide->oxidative_add organometal Coupling Partner (R'-M) organometal->transmetal

Caption: A generalized catalytic cycle for cross-coupling reactions.

Data Summary: Common Cross-Coupling Reactions
Reaction NameCoupling Partner (R'-M)Bond FormedTypical Catalyst/Ligand
Suzuki Boronic Acid/Ester (R'-B(OR)₂)C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(PPh₃)₄, Pd(dppf)Cl₂
Heck AlkeneC(sp²)-C(sp²)Pd(OAc)₂, P(o-tol)₃
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig Amine (R₂NH)C(sp²)-NPd₂(dba)₃, XPhos, SPhos
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the formation of a biaryl structure, a common motif in pharmacologically active molecules.

Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst and organoborane reagent can be sensitive to oxygen.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

B. Formation of Organometallic Reagents

The C-Br bond can be transformed into a highly nucleophilic carbon center via the formation of Grignard or organolithium reagents.

1. Grignard Reagent (R-MgBr)

  • Formation: Reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields 2-phenetolemagnesium bromide.[4][5]

  • Causality: The reaction requires strictly anhydrous conditions because Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water.[4]

  • Utility: This reagent acts as a powerful carbon nucleophile, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and CO₂ to form new C-C bonds.[5][6]

2. Organolithium Reagent (R-Li) via Halogen-Metal Exchange

  • Formation: Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a halogen-metal exchange, replacing the bromine with lithium.

  • Competing Reaction - Directed ortho Metalation (DoM): A significant consideration is the possibility of a competing DoM reaction. The ethoxy group's oxygen atom can coordinate to the lithium of n-BuLi, directing the base to deprotonate the sterically accessible ortho position (C6) instead of performing the halogen exchange.[7][8][9] The outcome between these two pathways is highly dependent on temperature, solvent, and substrate. Halogen-metal exchange is typically much faster than deprotonation at low temperatures.

Reactive Site 3: Cleavage of the Ethyl Ether Linkage

While ethers are generally considered robust and unreactive, making them excellent solvents, the C-O bond can be cleaved under harsh, strongly acidic conditions.[10][11]

Underlying Principle: Acid-Catalyzed Nucleophilic Substitution

  • Protonation: The reaction is initiated by the protonation of the ether oxygen by a strong acid (HBr or HI are most effective).[12] This converts the ethoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: The conjugate base of the acid (Br⁻ or I⁻) then acts as a nucleophile. In the case of this compound, the attack occurs at the ethyl group's primary carbon via an SN2 mechanism.[10][11]

  • Cleavage: This attack displaces 2-bromophenol and forms the corresponding ethyl halide.

Causality of Regioselectivity: The nucleophile (Br⁻) attacks the ethyl carbon, not the aromatic carbon. This is because the C(sp²)-O bond is significantly stronger than the C(sp³)-O bond. Furthermore, the steric hindrance of the aromatic ring and the electronic repulsion of the pi-system make an SN2 attack on the aromatic carbon unfeasible.[11][12]

Diagram: Mechanism of Acidic Ether Cleavage

Ether_Cleavage Start This compound Protonation Protonation of Ether Oxygen Start->Protonation + HBr Intermediate Protonated Ether (Good Leaving Group) Protonation->Intermediate SN2 SN2 Attack by Bromide Intermediate->SN2 Products Products: 2-Bromophenol + Ethyl Bromide SN2->Products

Caption: SN2 mechanism for the acidic cleavage of this compound.

Experimental Protocol: Ether Cleavage with Hydrobromic Acid

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and a concentrated aqueous solution of hydrobromic acid (48% HBr, excess).

  • Reaction: Heat the mixture to a vigorous reflux for several hours. The high temperature and high acid concentration are necessary to achieve cleavage.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane. The desired 2-bromophenol product will be in the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 2-bromophenol can be further purified by distillation or column chromatography.

Conclusion

The synthetic potential of this compound is dictated by three distinct and well-defined reactive sites. The aromatic ring offers opportunities for regioselective functionalization through electrophilic substitution, primarily at the C4 and C6 positions. The carbon-bromine bond is the gateway to modern synthetic chemistry, enabling the construction of intricate molecular frameworks via metal-catalyzed cross-coupling and the generation of powerful organometallic nucleophiles. Finally, the ethyl ether, while generally stable, can be strategically cleaved to unmask a phenolic hydroxyl group. A thorough, mechanistically-grounded understanding of these sites allows the research scientist to design elegant and efficient synthetic routes, transforming this versatile building block into high-value molecules for pharmaceutical and materials science applications.

References

electrophilic substitution reactions of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key aromatic intermediate whose reactivity is governed by the nuanced interplay of its bromo and ethoxy substituents. This technical guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions of this compound. We delve into the electronic and steric factors that dictate regioselectivity, offering a predictive framework for its behavior in nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document serves as a vital resource for professionals in organic synthesis and drug development, providing not only theoretical underpinnings but also actionable, field-proven experimental protocols.

Introduction: The Chemical Persona of this compound

This compound (CAS 583-19-7) is a disubstituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) and a bromine atom (-Br) in an ortho relationship. This arrangement creates a unique electronic environment within the aromatic ring, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding its behavior in electrophilic aromatic substitution (EAS) is paramount for leveraging its synthetic potential.

The core of EAS involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring.[1] The reaction proceeds through a two-step mechanism: the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid deprotonation to restore aromaticity.[2][3][4] The rate-determining step is the formation of this high-energy arenium ion, as it temporarily disrupts the stable aromatic system.[2][4]

G cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Arene Aromatic Ring AreniumIon Arenium Ion (Sigma Complex) Arene->AreniumIon Attack Electrophile Electrophile (E+) Electrophile->AreniumIon Product Substituted Aromatic Ring AreniumIon->Product Deprotonation (Fast) Proton Proton (H+) AreniumIon->Proton G A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Cool Both Solutions (0-5 °C) A->C B Dissolve this compound in Solvent B->C D Slowly Add Nitrating Mixture to Substrate C->D E Stir at 0-5 °C (1-2 hours) D->E F Quench on Ice E->F G Isolate Crude Product (Filtration/Extraction) F->G H Purify Products (Recrystallization/Chromatography) G->H

References

A Technical Guide to Nucleophilic Substitution Reactions of 2-Bromophenetole: Mechanisms and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromophenetole is a valuable substituted aromatic scaffold, serving as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity is dominated by nucleophilic substitution, a class of reactions that, for aryl halides, proceeds through several distinct mechanistic pathways. This technical guide provides an in-depth exploration of the primary nucleophilic substitution reactions involving this compound. We will dissect the causality behind experimental choices for three major mechanistic paradigms: the classical Elimination-Addition (Benzyne) pathway, modern metal-catalyzed cross-coupling reactions including Buchwald-Hartwig, Ullmann, and Sonogashira couplings, and the generally disfavored Nucleophilic Aromatic Substitution (SNAr) pathway. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust comparative analysis to facilitate informed synthetic planning.

Introduction: The Reactivity Landscape of this compound

Nucleophilic substitution on an aromatic ring is fundamentally more challenging than its aliphatic counterpart (e.g., SN1 and SN2 reactions).[1] The electron-rich π-system of the benzene ring repels approaching nucleophiles, and the C-Br bond in this compound possesses significant double-bond character, making direct displacement difficult. Consequently, productive substitution reactions require pathways that circumvent these barriers. The reactivity of this compound is therefore a function of the chosen conditions, which dictate whether the reaction proceeds via a highly reactive benzyne intermediate, a transition metal-mediated catalytic cycle, or, under rare circumstances, a direct addition-elimination mechanism.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is critical for experimental design, including solvent selection and purification strategies.

PropertyValue
IUPAC Name 1-Bromo-2-ethoxybenzene
CAS Number 583-19-7
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 225-226 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene)
Overview of Nucleophilic Substitution on Aryl Halides

The synthetic utility of this compound hinges on three primary mechanistic routes for nucleophilic substitution:

  • Elimination-Addition (Benzyne Mechanism): Occurs under strongly basic conditions, where elimination of HBr precedes the addition of the nucleophile.[2]

  • Metal-Catalyzed Cross-Coupling: The most versatile and widely used approach, employing palladium or copper catalysts to couple the aryl halide with a wide range of nucleophiles under relatively mild conditions.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): A two-step addition-elimination process that is typically inefficient for electron-rich or unactivated aryl halides like this compound.[5]

This guide will examine each pathway, providing the mechanistic rationale and practical protocols essential for laboratory application.

The Elimination-Addition Pathway: The Benzyne Intermediate

When an unactivated aryl halide like this compound is subjected to a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, it undergoes substitution via an elimination-addition mechanism.[6] This pathway does not involve direct displacement of the bromide but proceeds through the formation of a highly strained and reactive "benzyne" intermediate.[7][8]

Mechanism and Regiochemical Considerations

The reaction is initiated by the abstraction of a proton from the position ortho to the bromine atom by the strong base. The resulting aryl anion then expels the bromide ion, forming a transient benzyne intermediate containing a formal triple bond within the aromatic ring.[6]

The nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the triple bond. For the unsymmetrical benzyne derived from this compound, this attack can occur at two distinct positions (C1 or C2), leading to a mixture of regioisomeric products after protonation by the solvent.[8] The ethoxy group's inductive and resonance effects influence the regioselectivity of the nucleophilic attack, often resulting in a mixture of ortho- and meta-substituted products.

Visualization: Benzyne Formation and Nucleophilic Attack

Benzyne_Mechanism cluster_elimination Step 1: Elimination cluster_addition Step 2: Addition Start This compound Intermediate1 Aryl Anion Start->Intermediate1 + NaNH₂ - NaBr Benzyne Benzyne Intermediate Intermediate1->Benzyne - H⁺ Anion_Ortho Ortho-Anion Benzyne->Anion_Ortho + NH₂⁻ (Attack at C2) Anion_Meta Meta-Anion Benzyne->Anion_Meta + NH₂⁻ (Attack at C1) Product_Ortho o-Phenetidine Anion_Ortho->Product_Ortho + NH₃ - NH₂⁻ Product_Meta m-Phenetidine Anion_Meta->Product_Meta + NH₃ - NH₂⁻

Caption: Elimination-Addition (Benzyne) mechanism for this compound.

Experimental Protocol: Amination via Benzyne Intermediate

This protocol describes a representative amination reaction using sodium amide. CAUTION: Sodium amide is highly reactive and pyrophoric. Liquid ammonia is a cryogenic liquid. This experiment must be conducted by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is flame-dried and maintained under an inert atmosphere (N₂ or Ar).

  • Reaction Assembly: In the flask, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C.

  • Base Addition: Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until a persistent blue color is observed. Then, add the remaining sodium metal (1.1 equivalents) to form sodium amide in situ.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred NaNH₂/NH₃ solution over 30 minutes.

  • Reaction: Allow the mixture to stir at -33 °C (the boiling point of ammonia) for 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of ammonium chloride to consume any unreacted sodium amide.

  • Workup: Allow the ammonia to evaporate overnight. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, a mixture of o- and m-phenetidine, can be purified by column chromatography or distillation.

Modern Synthetic Approaches: Metal-Catalyzed Cross-Coupling Reactions

The limitations of the benzyne pathway—namely the harsh conditions and potential for poor regioselectivity—have led to the ascendancy of metal-catalyzed cross-coupling reactions. These methods offer milder conditions, broader functional group tolerance, and predictable selectivity, making them indispensable in modern drug development.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9] Its development revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[10] The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) couple, facilitated by a carefully selected phosphine ligand.[11]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[11]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[12]

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br PdII_Complex Ar-Pd(II)(L)n-Br OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + HNR₂ + Base Amido_Complex Ar-Pd(II)(L)n-NR₂ Amine_Coord->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0L2 Product (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.[5]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst, often at high temperatures.[13] While modern palladium-catalyzed methods are often preferred for their milder conditions, the Ullmann reaction remains relevant due to the low cost of copper and its effectiveness for certain substrates.[14][15] Recent advancements have introduced ligands that allow the reaction to proceed under much milder conditions than the traditional protocols, which often required temperatures exceeding 200 °C.[14][16]

  • Reaction Setup: In a sealable reaction vessel, combine CuI (5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine or alcohol nucleophile (1.2-1.5 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or DMSO.

  • Reaction: Seal the vessel and heat to 100-140 °C, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling (C-C Bond Formation)

For the formation of a C-C bond between this compound and a terminal alkyne, the Sonogashira coupling is the premier method.[17] This reaction employs a dual catalytic system, with palladium facilitating the main cross-coupling cycle and a copper(I) co-catalyst activating the alkyne.[18][19] The resulting aryl alkynes are versatile intermediates in drug synthesis.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Ar-Pd(II)L₂-Br Pd0->OxAdd_Pd Ar-Br Transmetal Transmetalation OxAdd_Pd->Transmetal Pd_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->Pd_Alkyne Reduct_Elim_Pd Reductive Elimination Pd_Alkyne->Reduct_Elim_Pd Reduct_Elim_Pd->Pd0 Product (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI + Base Cu_Acetylide->Transmetal Acetylide Transfer

Caption: The dual catalytic cycles of the Sonogashira coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents) in a suitable solvent (e.g., THF or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[20]

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/GC-MS).

  • Workup: Dilute the reaction mixture with ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired 2-alkynylphenetole.

Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group.[21] These groups are necessary to stabilize the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex.

For this compound, the ethoxy group (-OEt) is an electron-donating group by resonance. It therefore destabilizes the negatively charged intermediate required for the SNAr pathway, making this mechanism kinetically unfavorable under all but the most extreme and impractical conditions. Attempts to force an SNAr reaction on this compound with common nucleophiles will almost certainly fail, underscoring why the benzyne and metal-catalyzed pathways are the only viable options for this substrate.

Conclusion and Comparative Outlook

The nucleophilic substitution of this compound is a versatile transformation that can be achieved through several distinct mechanistic pathways. The choice of method is dictated by the desired product and the required tolerance for reaction conditions.

MethodMechanismKey ReagentsConditionsAdvantagesDisadvantages
Benzyne Pathway Elimination-AdditionNaNH₂, Kt-BuHarsh, cryogenicAccess to meta-isomersLow functional group tolerance, poor regioselectivity
Buchwald-Hartwig Pd-CatalyzedPd catalyst, phosphine ligand, baseMild (RT to 110 °C)Excellent scope, high yield, high selectivityCatalyst cost, air/moisture sensitivity
Ullmann Condensation Cu-CatalyzedCuI, ligand, baseModerate to harshLow catalyst costOften requires high temps, limited substrate scope
Sonogashira Coupling Pd/Cu-CatalyzedPd/Cu catalysts, baseMild (RT to 60 °C)Forms C-C bonds, excellent functional group toleranceRequires terminal alkyne

For drug development professionals, the palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig and Sonogashira reactions, represent the state-of-the-art. Their mild conditions, broad substrate scope, and predictable outcomes provide a reliable platform for the synthesis of complex molecular architectures derived from this compound.

References

Methodological & Application

The Alchemist's Guide to 2-Bromophenetole: Advanced Protocols for Derivative Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromophenetole (1-bromo-2-ethoxybenzene) emerges as a particularly valuable building block. Its structure, featuring a bromine atom ortho to a stable ethoxy group, offers a unique combination of reactivity and steric influence. The bromine atom serves as a versatile handle for a multitude of cross-coupling and metallation reactions, while the ethoxy group, being largely inert to common reaction conditions, provides steric bulk and electronic modulation without the complications of an acidic proton found in its phenolic counterpart, 2-bromophenol.

This guide provides an in-depth exploration of the synthetic pathways branching from this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the core reactions that transform this simple aryl bromide into complex molecular architectures, offering detailed, field-proven protocols and mechanistic insights to empower your research and development endeavors.

I. C-C Bond Formation: The Cornerstone of Molecular Complexity

The creation of new carbon-carbon bonds is fundamental to building the carbon skeleton of novel molecules. This compound is an excellent substrate for several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Crafting Biaryl Structures

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, pairing an organoboron species with an organic halide.[1][2] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the generally low toxicity of its boron-containing byproducts.[3] For this compound, this reaction opens the door to a vast library of 2-ethoxybiphenyl derivatives, which are prevalent scaffolds in pharmaceuticals.

Causality of Component Selection:

  • Palladium Catalyst: The choice of catalyst is critical. A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The ligands, typically phosphines (e.g., PPh₃, P(t-Bu)₃), are crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.[3]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and catalyst.[1]

Experimental Protocol: Synthesis of 2-Ethoxy-4'-methylbiphenyl

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 201 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst system: palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Add the solvent system: a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-ethoxy-4'-methylbiphenyl.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical Range/ValueRationale
Pd Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand:Pd Ratio 2:1 to 4:1Excess ligand prevents catalyst decomposition and aids the catalytic cycle.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting aryl bromide.
Base 2-3 equivalentsEnsures complete formation of the boronate "ate" complex for efficient transmetalation.
Temperature 80 - 110 °CProvides sufficient thermal energy for oxidative addition and other steps without degrading the catalyst.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br (Ar = 2-ethoxyphenyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Base Base (e.g., K₂CO₃) Ar'-B(OH)₂ Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira and Heck Reactions: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions further expand the C-C bond-forming toolkit.

  • Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, creating an internal alkyne. It uniquely uses a dual catalyst system of palladium and copper(I).[4][5] The resulting 1-(2-ethoxyphenyl)-2-alkyne derivatives are valuable precursors for heterocycles and complex natural products.[6]

  • Heck Reaction: The Heck reaction forms a new C-C bond between this compound and an alkene, yielding a substituted alkene.[7][8] This method is powerful for synthesizing stilbene and cinnamate analogs, which are common motifs in biologically active compounds.[9]

II. C-N Bond Formation: Accessing Arylamines and Amides

Arylamines are a privileged class of compounds in drug discovery. The Buchwald-Hartwig amination has revolutionized their synthesis, largely replacing harsher classical methods like the Ullmann condensation.[10][11]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[12][13] Its broad substrate scope and high functional group tolerance make it an indispensable tool. Applying this to this compound allows for the facile synthesis of a wide range of N-(2-ethoxyphenyl)amines and their derivatives.

Causality of Component Selection:

  • Catalyst System: Modern Buchwald-Hartwig aminations often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the challenging reductive elimination step that forms the C-N bond.[14]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being the most common. The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.

Experimental Protocol: Synthesis of N-benzyl(2-ethoxyphenyl)amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

  • Add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Remove the tube from the glovebox. Add this compound (1.0 mmol, 201 mg) and benzylamine (1.2 mmol, 129 mg) via syringe under a counterflow of argon.

  • Add anhydrous toluene (4 mL).

  • Seal the tube and heat the mixture to 100 °C in an oil bath for 12-24 hours, with stirring.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Reagents Assembly (Inert Atmosphere) Reaction Heating (80-110 °C) Start->Reaction Substrates This compound Amine (R₂NH) Substrates->Start Catalyst Pd Precatalyst Bulky Ligand Catalyst->Start Base Strong Base (e.g., NaOt-Bu) Base->Start Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Start Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified N-Aryl Amine Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

III. Metallation and Functionalization: Directed Synthesis

Organometallic intermediates derived from this compound provide a powerful route to derivatives that are inaccessible through cross-coupling. The ethoxy group is a weak ortho-directing group, which can be exploited in directed ortho-metallation (DoM).

Grignard Reagent Formation

Reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent, 2-ethoxyphenylmagnesium bromide.[15][16] This powerful nucleophile can react with a wide array of electrophiles.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water. All glassware must be flame-dried, and solvents must be anhydrous.[15]

  • Initiation: The reaction can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium. A small crystal of iodine or mechanical agitation can help start the reaction.[15]

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid via Grignard Reagent

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Carbon Dioxide (solid, dry ice)

  • Hydrochloric Acid (HCl), 3M aqueous

Procedure:

  • Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an argon atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of this compound (1.0 mmol, 201 mg) in anhydrous THF (5 mL) to the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the flask in an ice bath. Carefully add crushed dry ice to the reaction mixture in small portions until the exothermic reaction ceases.

  • Allow the mixture to warm to room temperature, then quench by slowly adding 3M HCl (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 2-ethoxybenzoic acid can be purified by recrystallization.

Directed ortho-Lithiation and Halogen-Metal Exchange

Using strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) can lead to two distinct pathways:

  • Halogen-Metal Exchange: At low temperatures (e.g., -78 °C), the kinetically favored process is often bromine-lithium exchange, forming 2-ethoxyphenyllithium.[17]

  • Directed ortho-Metallation (DoM): The ethoxy group can direct lithiation to the C6 position (ortho to the ethoxy and meta to the bromine). This requires careful control of conditions and often a stronger base or additive.

The resulting organolithium species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl chlorides, borate esters) to generate a diverse array of ortho-substituted phenetole derivatives. The synthesis of 2-ethoxyphenylboronic acid, a key Suzuki coupling partner, can be achieved by trapping the organolithium intermediate with triisopropyl borate followed by acidic hydrolysis.[18][19]

IV. Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the synthesis of a wide array of complex organic molecules. Through well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard/organolithium chemistry, researchers can systematically introduce new carbon-carbon and carbon-nitrogen bonds. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes targeting novel therapeutics and advanced materials. The continued development of more efficient and selective catalysts promises to further expand the synthetic utility of this valuable building block, enabling the creation of next-generation molecules with tailored functions.

References

Application Notes and Protocols for the Utilization of 2-Bromophenetole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-bromophenetole (CAS 583-19-7) in pharmaceutical synthesis. This compound is a versatile aromatic ether and aryl bromide, serving as a critical building block for a wide array of complex molecular architectures. Its utility stems from the dual reactivity of the aryl bromide moiety in cross-coupling reactions and the latent phenolic functionality accessible via ether cleavage. This guide elucidates the core chemical transformations of this compound, provides detailed, field-proven experimental protocols, and illustrates its application in the synthesis of key pharmaceutical scaffolds.

Introduction: The Strategic Value of this compound

This compound, or 1-bromo-2-ethoxybenzene, is a colorless liquid that serves as a pivotal intermediate in the synthesis of fine chemicals, particularly active pharmaceutical ingredients (APIs).[1] Its molecular structure offers two primary points for synthetic diversification:

  • The Aryl Bromide: This functional group is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of drug scaffolds.[2]

  • The Ethyl Ether: The ethoxy group can act as a stable protecting group for the phenolic oxygen, rendering it inert to many reaction conditions. Importantly, this ether can be strategically cleaved to unmask a highly reactive 2-bromophenol intermediate, opening a different set of synthetic possibilities.[3]

This combination of features allows for sequential and regioselective functionalization, making this compound a cost-effective and highly valuable starting material in multi-step synthetic campaigns.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 583-19-7[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~223 °C
Density ~1.365 g/cm³

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is best demonstrated through its performance in key bond-forming reactions that are cornerstones of modern medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl motif present in numerous pharmaceuticals.[4][5] this compound serves as an ideal aryl halide partner in this transformation.

Causality and Mechanistic Insight: The reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition into the carbon-bromine bond of this compound. Following this, a transmetalation step with an activated boronic acid derivative and subsequent reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, while the base is required to activate the boronic acid for transmetalation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification reagents Combine this compound, Boronic Acid, Base, & Solvent degas Degas Mixture (e.g., N2/Ar sparging) reagents->degas 1. Prepare catalyst Add Pd Catalyst & Ligand degas->catalyst 2. Initiate heat Heat Reaction Mixture (e.g., 80-110 °C) catalyst->heat 3. React monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench 4. Isolate extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate; Purify (e.g., Chromatography) extract->purify

General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1–1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture via syringe. Common solvents include toluene, dioxane, or a mixture like DME/water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the target temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Buchwald-Hartwig Amination

The formation of C–N bonds is arguably one of the most important transformations in pharmaceutical manufacturing.[7] The Buchwald-Hartwig amination allows for the direct coupling of aryl halides with a vast range of primary and secondary amines, a reaction that is otherwise difficult to achieve.[8][9] this compound is an excellent substrate for this reaction, providing access to 2-ethoxyanilines and their derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.[8] The key difference is the nucleophile. After oxidative addition of palladium to this compound, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[8]

Typical Buchwald-Hartwig Amination Conditions

ParameterTypical Reagents/ConditionsPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst, forms active Pd(0) in situ.
Ligand (±)-BINAP, XPhos, RuPhos, JosiphosStabilizes Pd, promotes oxidative addition and reductive elimination.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile.
Solvent Toluene, Dioxane, TMOAnhydrous, typically high-boiling aprotic solvents.[10]
Temperature 80–120 °CProvides energy to overcome activation barriers.

General Protocol: Buchwald-Hartwig Amination of this compound

  • Vessel Preparation: To a dry Schlenk tube or reaction flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01–0.05 eq) and the phosphine ligand (e.g., (±)-BINAP, 1.2–2.0 eq relative to Pd).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2–1.5 eq), this compound (1.0 eq), and anhydrous, degassed solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.1–1.3 eq) via syringe.

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 90–110 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford the N-aryl amine product.[10]

Acid-Catalyzed Ether Cleavage

The ethoxy group of this compound can be readily cleaved to reveal the corresponding phenol using strong protic acids like HBr or HI.[3][11] This transformation is synthetically valuable as it converts a relatively inert ether into a versatile phenol, which can then participate in a different set of reactions (e.g., O-arylation, esterification, or as a nucleophile in ring-forming reactions).

Causality and Mechanistic Insight: The reaction proceeds via protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (ethanol).[12] A nucleophilic halide ion (Br⁻ or I⁻) then attacks the ethyl group's α-carbon in an Sₙ2 displacement, yielding 2-bromophenol and ethyl bromide.[11][13] Because the C(sp²)–O bond of the aryl ether is very strong and Sₙ2 reactions on sp² centers are disfavored, the cleavage selectively occurs at the ethyl C–O bond.[13]

General Protocol: Cleavage of this compound to 2-Bromophenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, place this compound (1.0 eq).

  • Acid Addition: Add a concentrated aqueous solution of hydrobromic acid (HBr, 48%) or hydroiodic acid (HI, 57%) in excess (e.g., 5–10 eq). Acetic acid can be used as a co-solvent to improve solubility.

  • Reaction: Heat the mixture to reflux (typically 100–125 °C) for several hours (2–12 h).

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts and wash with a dilute solution of sodium thiosulfate (to remove any I₂ if HI was used), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromophenol, which can be further purified by distillation or chromatography.

Application Case Study: Synthesis of a Benzofuran Scaffold

Benzofurans are privileged heterocyclic motifs found in numerous biologically active compounds, including the antidepressant Vilazodone.[14][15] this compound can serve as an excellent precursor for constructing substituted benzofuran rings, which are key intermediates in such syntheses.

The following workflow illustrates a plausible, efficient route to a 5-(piperazin-1-yl)benzofuran intermediate, demonstrating the strategic sequence of ether cleavage followed by intramolecular cyclization and subsequent Buchwald-Hartwig amination.

Vilazodone_Intermediate start this compound step1 { 2-Bromophenol |  Ether Cleavage} start:f0->step1:f0 HBr, Δ step2 { 5-Bromo-2-hydroxy- benzaldehyde |  Formylation} step1:f0->step2:f0 e.g., Vilsmeier-Haack step3 { 5-Bromobenzofuran |  Intramolecular Cyclization} step2:f0->step3:f0 e.g., w/ Chloroacetonitrile, K₂CO₃ step4 { 5-(Piperazin-1-yl)benzofuran |  Buchwald-Hartwig Amination} step3:f0->step4:f0 Piperazine, Pd-Catalyst, Base, Δ end Key Pharmaceutical Intermediate step4:f0->end:f0

This synthetic strategy highlights the power of this compound. The initial ether serves as a stable protecting group while other transformations could be performed. Its cleavage then unmasks the phenol, which is critical for the subsequent formylation and cyclization steps to build the core benzofuran ring. Finally, the bromine atom, preserved through the initial steps, becomes the handle for the crucial C-N bond formation to introduce the piperazine moiety, a common feature in CNS-active drugs.[16]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. Palladium catalysts are expensive and can be toxic; care should be taken to minimize exposure and recover them where possible. Strong acids like HBr and HI are highly corrosive and must be handled with extreme caution.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its true value is realized when medicinal chemists strategically leverage its dual functionality—the capacity for cross-coupling at the C-Br bond and the latent reactivity of the phenol revealed upon ether cleavage. By mastering the core transformations detailed in these notes—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ether cleavage—researchers can efficiently construct complex molecular scaffolds essential for the discovery and development of new therapeutic agents.

References

experimental protocol for Grignard reaction with 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-1024

Experimental Protocol for the Grignard Reaction with 2-Bromophenetole: Synthesis of (2-Ethoxyphenyl)magnesium Bromide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1] Grignard reagents, or organomagnesium halides, are potent nucleophiles and strong bases, reacting with a wide range of electrophiles to produce a variety of functional groups.[2][3] This application note provides a detailed protocol for the preparation of the Grignard reagent (2-ethoxyphenyl)magnesium bromide from this compound. This specific Grignard reagent is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with unique electronic properties. The presence of the ethoxy group on the aromatic ring can influence the electronic and steric properties of the resulting products, making this a key building block in medicinal chemistry and materials science.

Reaction Mechanism and Scientific Rationale

The formation of a Grignard reagent involves the oxidative addition of an organic halide to magnesium metal.[3] The reaction occurs on the surface of the magnesium, where the metal inserts into the carbon-bromine bond of this compound. This process transforms the electrophilic carbon of the aryl bromide into a highly nucleophilic carbanion, stabilized by the magnesium halide.

Key Mechanistic Steps:

  • Initiation: The reaction is initiated on the surface of the magnesium metal. This step is often the most critical and can be challenging due to a passivating layer of magnesium oxide (MgO) on the metal surface.[4]

  • Propagation: Once initiated, the reaction is typically exothermic and self-sustaining. The newly formed Grignard reagent can also help to activate the magnesium surface for further reaction.

  • Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).

The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions.[5] Grignard reagents are extremely reactive towards protic solvents, such as water and alcohols, which will protonate the carbanion and quench the reagent, leading to the formation of the corresponding hydrocarbon (phenetole in this case) and magnesium hydroxide bromide.[5]

Experimental Workflow Overview

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis glassware Drying of Glassware reagents Reagent Preparation glassware->reagents Anhydrous Conditions activation Magnesium Activation reagents->activation Inert Atmosphere formation Grignard Formation activation->formation Initiation addition Electrophile Addition (Optional) formation->addition Nucleophilic Attack quench Quenching addition->quench Reaction Completion extraction Extraction quench->extraction Product Isolation analysis Analysis (e.g., Titration) extraction->analysis Quantification Grignard_Reaction cluster_reactants cluster_product R This compound plus1 + R->plus1 Mg Magnesium plus1->Mg arrow1 Anhydrous THF Mg->arrow1 P (2-Ethoxyphenyl)magnesium Bromide arrow1->P

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Coupling of an Electron-Rich and Sterically Influenced Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 2-Bromophenetole, a substrate characterized by an electron-donating ethoxy group ortho to the bromine atom. This substitution pattern introduces a unique combination of electronic enrichment and steric hindrance that necessitates careful optimization of reaction parameters for achieving high coupling efficiency.

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying principles that govern the successful coupling of this challenging substrate. We will delve into the critical roles of the catalyst, ligand, base, and solvent, providing a rationale for the selection of each component to empower you to troubleshoot and adapt these methods for your specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][6] Understanding this cycle is fundamental to optimizing reaction conditions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex [Ar-Pd(II)L2-Br] OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_acid Ar'B(OH)2 Base Base (e.g., K3PO4) Boronic_acid->Base Activation Base->Transmetalation PdII_Ar_Ar_prime [Ar-Pd(II)L2-Ar'] Transmetalation->PdII_Ar_Ar_prime Reductive_Elimination Reductive Elimination PdII_Ar_Ar_prime->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Catalyst Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1] For electron-rich aryl bromides like this compound, this step can be slower and requires an electron-rich ligand on the palladium to facilitate the reaction.[6]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base, which activates the organoboron reagent.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] Bulky ligands can promote this final step.[6]

Optimized Reaction Parameters for this compound

The ethoxy group in this compound presents two main challenges: its electron-donating nature can hinder oxidative addition, and its ortho position creates steric hindrance. The following conditions are designed to address these issues.

ParameterRecommended Reagent/ConditionRationale
Palladium Precatalyst Pd(OAc)2 or Pd2(dba)3These are common and reliable sources of Pd(0) upon in-situ reduction.[6]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands are crucial.[9] They accelerate both the oxidative addition of the electron-rich aryl bromide and the final reductive elimination.[6][9] For particularly hindered couplings, specialized ligands like AntPhos have shown high efficacy.[10]
Base K3PO4 or Cs2CO3Strong, non-nucleophilic inorganic bases are generally effective. K3PO4 is a good starting point due to its balance of reactivity and handling. Cs2CO3 can be more effective in challenging cases.
Boronic Acid/Ester Phenylboronic acid, substituted arylboronic acids, or pinacol estersThe choice of boronic acid will depend on the desired product. Pinacol esters can offer improved stability and are often used in challenging couplings.[6]
Solvent Toluene, Dioxane, or a Toluene/Water or Dioxane/Water mixtureAnhydrous conditions with toluene or dioxane are often preferred for sensitive substrates. A biphasic system with water can sometimes accelerate the transmetalation step.[11]
Temperature 80-110 °CElevated temperatures are generally required to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst degradation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K3PO4 (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous toluene to the flask via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to 100 °C and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.[2]

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or GC-MS. A successful reaction will show the consumption of the starting materials (this compound and phenylboronic acid) and the formation of a new, less polar product spot/peak. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. In case of incomplete conversion or side product formation, the "Optimized Reaction Parameters" table provides a logical framework for troubleshooting by systematically varying the ligand, base, or solvent.

Expertise & Experience: Insights for Success

  • Ligand Selection is Key: For electron-rich and sterically hindered substrates like this compound, the choice of a bulky and electron-donating phosphine ligand is paramount.[9] Ligands from the Buchwald family (SPhos, XPhos) are excellent starting points as they have been specifically designed to promote challenging cross-coupling reactions.[9]

  • The Importance of an Inert Atmosphere: Rigorous exclusion of oxygen is critical. The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, leading to lower yields or complete reaction failure. Using Schlenk techniques or a glovebox is highly recommended.

  • Base Strength and Solubility: The choice of base can significantly impact the reaction rate and yield. While stronger bases can accelerate the reaction, they may also promote side reactions. The solubility of the inorganic base in the reaction medium is also a factor to consider.

  • Potential Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.[6] Protodeborylation, the cleavage of the C-B bond, is another potential side reaction, particularly with heteroaryl boronic acids.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a readily achievable transformation with careful consideration of the reaction parameters. By employing bulky, electron-rich phosphine ligands in conjunction with an appropriate palladium source, base, and solvent, high yields of the desired biaryl products can be obtained. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully perform this important reaction and to adapt it for the synthesis of a wide range of valuable molecules.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromophenetole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for this transformation due to its remarkable functional group tolerance, broad substrate scope, and generally high yields.[1] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[1]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 2-bromophenetole. As a common aryl bromide building block, the successful amination of this compound serves as a gateway to a diverse range of N-aryl phenetole derivatives, which are prevalent scaffolds in medicinal chemistry. We will delve into the reaction mechanism, explore the critical parameters that govern success, provide a step-by-step experimental procedure, and offer a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps following the initial formation of the active Pd(0) catalyst.[2][3]

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine to form a palladium-amido complex.[3][5][6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂Pdᴵᴵ(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L₂Pdᴵᴵ(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination (+ Ar-NR¹R²) Product N-Aryl Phenetole (Ar-NR¹R²) amido_complex->Product ArBr This compound (Ar-Br) ArBr->oa_complex Amine Amine (HNR¹R²) Amine->oa_complex Base Base Base->oa_complex

Figure 1: The Buchwald-Hartwig amination catalytic cycle.

Critical Parameters for Success: A Scientist's Guide

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • The Palladium Source: While Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) are common and cost-effective, they require in situ reduction to the active Pd(0) species.[7] Modern approaches often favor the use of palladium "precatalysts," such as the G3 or G4 Buchwald Precatalysts. These are air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst under the reaction conditions, offering greater convenience and reproducibility.[8]

  • The Ligand: The ligand is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for facilitating both the oxidative addition and the challenging reductive elimination steps.[1] Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig (e.g., Josiphos) groups have proven to be exceptionally effective.[1] For the amination of an aryl bromide like this compound, ligands such as XPhos or RuPhos are excellent starting points.

  • The Base: A strong, non-nucleophilic base is required in stoichiometric amounts to deprotonate the amine-palladium complex.[3] The most common bases are alkali metal alkoxides, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3][7] The choice of base is often linked to the solvent and the pKa of the amine. For reactions in nonpolar solvents like toluene, NaOt-Bu is a robust and widely used option.[5][6]

  • The Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching of the strong base and potential side reactions. Toluene and 1,4-dioxane are the most frequently used solvents.[3][9] Toluene is often preferred as it can help mitigate potential catalyst inhibition by iodide salts in analogous reactions with aryl iodides and is a generally effective medium for these couplings.[2][10]

Data Presentation: Representative Reaction Conditions

The table below summarizes a general set of conditions for the Buchwald-Hartwig amination of this compound with a representative secondary amine.

ParameterRecommended ConditionRationale
Aryl Halide This compoundAryl bromides offer a good balance of reactivity and stability.[11]
Amine Secondary Amine (e.g., Morpholine)1.2 - 1.5 equivalents
Pd Source XPhos Pd G3 Precatalyst1 - 2 mol%; Air-stable, efficient generation of Pd(0).[8]
Ligand XPhos (included in precatalyst)A bulky, electron-rich ligand ideal for C-N coupling.[1]
Base Sodium tert-butoxide (NaOt-Bu)1.4 - 2.0 equivalents; Strong, non-nucleophilic base.[3][6]
Solvent Toluene, anhydrousAnhydrous, aprotic solvent standard for this reaction.[10]
Temperature 100 - 110 °CProvides sufficient thermal energy for the catalytic cycle.
Typical Yield 85 - 98%Dependent on amine coupling partner and purity of reagents.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the amination of this compound with morpholine as a representative amine coupling partner.

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) start->setup reagents 2. Reagent Addition (Base, Catalyst, Substrates, Solvent) setup->reagents reaction 3. Reaction (Heat to 100-110 °C, Stir) reagents->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up (Cool, Quench, Extract) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: General experimental workflow for the reaction.
Materials & Reagents

  • This compound (1.0 mmol, 215 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Ethyl Acetate

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Protocol
  • Inert Atmosphere Setup:

    • Place the magnetic stir bar into the 25 mL Schlenk flask and flame-dry under vacuum. Allow the flask to cool to room temperature under an atmosphere of Argon or Nitrogen.

    • Causality: The use of an oven- or flame-dried flask and an inert atmosphere is critical to prevent the deactivation of the catalyst and the quenching of the strong alkoxide base by atmospheric moisture and oxygen.[12]

  • Reagent Addition:

    • In a glovebox or under a positive flow of inert gas, add the sodium tert-butoxide, followed by the XPhos Pd G3 precatalyst to the Schlenk flask.

    • Briefly evacuate and backfill the flask with inert gas.

    • Add the this compound via syringe.

    • Add the anhydrous toluene via syringe, followed by the morpholine.

    • Seal the flask with a glass stopper or a screw cap with a PTFE septum.

  • Reaction Execution:

    • Lower the flask into the preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS. A complete reaction is indicated by the disappearance of the this compound starting material.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and dilute with 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(2-ethoxyphenyl)morpholine.[12]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.[13][14]

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed precatalyst).2. Insufficiently inert/anhydrous conditions.3. Base is old or has absorbed moisture.4. Insufficient temperature or reaction time.1. Use a fresh bottle of precatalyst, preferably stored in a glovebox.2. Ensure all glassware is rigorously dried and the system is properly purged with inert gas.3. Use a fresh bottle of NaOt-Bu.4. Increase temperature to 110 °C and extend reaction time, monitoring by GC-MS.
Formation of Phenetole (Hydrodehalogenation) This side reaction can occur, especially if the amine is very bulky or if there are trace amounts of water.Ensure all reagents and the solvent are scrupulously dry. Consider using a different, slightly less hindered ligand if the problem persists.
Dark Black Solution and Catalyst Crashing Out Catalyst decomposition, often due to impurities or overheating.Ensure the purity of starting materials. Screen different solvents (e.g., 1,4-dioxane) or a different ligand/precatalyst system.
Difficulty in Purification Product co-elutes with byproducts.Adjust the polarity of the eluent for column chromatography. If the product is basic, a small amount of triethylamine (0.5%) can be added to the eluent to prevent streaking on the silica gel.

References

Application Note: Synthesis of Diaryl Ethers via Ullmann-Type Coupling of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, classically proceeding via an SN2 mechanism between an alkoxide and a primary alkyl halide.[1][2][3] However, this classical pathway is largely ineffective when an aryl halide, such as 2-bromophenetole, is used as the electrophile due to the steric hindrance and high bond energy of the sp²-hybridized carbon-halogen bond, which prevents the necessary backside attack for an SN2 reaction.[3]

This application note provides a comprehensive guide to a more practical and effective method for synthesizing diaryl ethers using this compound: the Ullmann Condensation . This copper-catalyzed cross-coupling reaction serves as a robust alternative to the classical Williamson synthesis for forming aryl-O-aryl bonds. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss critical process parameters, and offer insights grounded in extensive laboratory experience.

Mechanistic Framework: Why the Ullmann Condensation is Essential

The direct reaction between a phenoxide and an unactivated aryl halide like this compound via a classical Williamson SN2 pathway is not feasible. The established and reliable alternative is the Ullmann condensation, which overcomes these limitations through a transition metal-catalyzed cycle.

Limitations of the Classical Williamson Synthesis with Aryl Halides
  • No Backside Attack: The planar geometry of the benzene ring and the electron density of the aromatic system prevent the nucleophile from approaching the electrophilic carbon from the backside, a prerequisite for the SN2 mechanism.[3]

  • Strong C-Br Bond: The carbon-bromine bond on an sp² hybridized carbon is stronger and less polarized than on an sp³ carbon, making it a poor leaving group in this context.

The Ullmann Condensation Mechanism

The Ullmann reaction provides an alternative pathway involving a copper catalyst, typically Cu(I). While the precise mechanism is subject to ongoing research, a generally accepted catalytic cycle is illustrated below. This process circumvents the need for direct nucleophilic substitution on the aryl halide.

Ullmann_Mechanism CuI Cu(I) Catalyst OxidativeAddition Oxidative Addition Cu(III) Intermediate (Ar-Cu(III)-Br(OAr')) CuI->OxidativeAddition + Ar-Br Phenoxide Phenoxide (Ar'-O⁻) Phenoxide->OxidativeAddition + Ar'-O⁻ ArylHalide This compound (Ar-Br) ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination ReductiveElimination->CuI Regenerates Catalyst Product Diaryl Ether (Ar-O-Ar') ReductiveElimination->Product Base Base (e.g., K₂CO₃) Phenol Phenol (Ar'-OH) Phenol->Phenoxide + Base

Figure 1: Conceptual Catalytic Cycle for the Ullmann Condensation. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Cu(I) center, coordination of the phenoxide, and reductive elimination to form the product and regenerate the catalyst.

Experimental Protocol: Ullmann-Type Synthesis of 2-Phenoxyphenetole

This protocol details the synthesis of a representative diaryl ether from this compound and phenol. It is designed as a self-validating system where careful control of parameters ensures reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Standard SupplierElectrophile
Phenol≥99%Standard SupplierNucleophile Precursor
Copper(I) Iodide (CuI)99.99%Standard SupplierCatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase; must be finely powdered and dried
N,N-Dimethylglycine≥98%Standard SupplierLigand (optional but recommended)
TolueneAnhydrousStandard SupplierSolvent
Diethyl EtherACS GradeStandard SupplierFor extraction
Brine (Saturated NaCl)Lab PreparedN/AFor washing
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierDrying agent
Silica Gel230-400 meshStandard SupplierFor column chromatography
Equipment
  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

Figure 2: Experimental Workflow Diagram. A step-by-step visual guide from reaction setup to final product characterization.

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL round-bottom flask. Oven-dry the flask and a reflux condenser at 120°C for at least 4 hours and allow to cool under a stream of nitrogen or argon.

  • To the cooled flask, add this compound (1.0 eq.), phenol (1.2 eq.), finely powdered anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Expert Insight: The use of a ligand like N,N-dimethylglycine (0.2 eq.) can significantly improve reaction rates and yields by stabilizing the copper catalyst.[4]

2. Reaction Execution:

  • Seal the flask, evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (to achieve a ~0.5 M concentration of the limiting reagent) via syringe.

  • Begin vigorous stirring and heat the mixture to reflux (approximately 110-115°C) using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting this compound is consumed (typically 12-24 hours).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).[5]

  • Causality Note: The brine wash removes residual water and helps to break any emulsions that may have formed.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5][6]

4. Purification:

  • The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure diaryl ether.

Key Parameters and Scientific Rationale

The success of the Ullmann condensation is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Field Insights
Base K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the phenol, forming the active phenoxide nucleophile.[7] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but K₂CO₃ is a more economical choice.[4]
Solvent Toluene, Xylene, DMFA high-boiling, polar aprotic solvent is necessary to achieve the high temperatures required for the reaction to proceed at a reasonable rate.[1][6][8] Anhydrous conditions are critical to prevent quenching of the phenoxide.
Catalyst CuI, Cu₂O, Copper PowderCu(I) salts are generally preferred as they can directly enter the catalytic cycle. While traditional Ullmann reactions used stoichiometric copper, modern methods use catalytic amounts (5-10 mol%).[8][9]
Temperature 100 - 150 °CHigh temperatures are typically required to drive the oxidative addition and reductive elimination steps.[9] The specific temperature will depend on the solvent and the reactivity of the substrates.
Atmosphere Inert (N₂ or Ar)An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, which would stall the catalytic cycle.

Troubleshooting and Side Reactions

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure strictly anhydrous and inert conditions. The addition of a ligand may be necessary.

  • Homocoupling: A potential side reaction is the formation of biphenyl derivatives from the aryl halide. This is often minimized by using a ligand and maintaining a controlled temperature.

  • C-Alkylation: Phenoxide is an ambident nucleophile and can undergo C-alkylation, although this is less common under these conditions compared to O-alkylation.[1][7]

Conclusion

While this compound is not a suitable substrate for a classical Williamson ether synthesis, it is an excellent candidate for the Ullmann condensation to form valuable diaryl ether structures. By understanding the mechanistic distinctions and carefully controlling the experimental parameters—particularly the choice of base, solvent, and catalyst system under inert conditions—researchers can reliably and efficiently achieve the desired transformation. This protocol provides a robust and validated starting point for drug development and synthetic chemistry programs requiring this important structural motif.

References

HPLC method for 2-Bromophenetole analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2-Bromophenetole by High-Performance Liquid Chromatography

Introduction

This compound is an aromatic ether compound utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its purity and accurate quantification are critical for ensuring the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the high resolution, sensitivity, and reproducibility required for this purpose.[1][2]

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring the protocol is robust, reliable, and compliant with industry standards.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound is a halogenated aromatic ether. While specific data for this compound is not widely published, its structure is closely related to 2-bromophenol, differing by the substitution of a hydroxyl group with an ethoxy group.[3][4][5] This substitution makes this compound a relatively non-polar molecule, soluble in common organic solvents like methanol and acetonitrile, and a strong chromophore due to its benzene ring.[4][6]

Selection of Chromatographic Mode and Stationary Phase

Given the non-polar nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[7] In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is selected. C18 phases are the most widely used in RP-HPLC, offering a high degree of hydrophobicity that ensures strong retention for non-polar compounds like this compound.[7] While other phases like C8 or Phenyl-Hexyl could be used, C18 provides a reliable and universally available starting point. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions, which could be explored if separation from structurally similar impurities is required.[8][9][10]

Mobile Phase Selection and Optimization

The mobile phase must effectively elute the analyte from the column while providing good peak shape and resolution.

  • Solvents: A combination of Acetonitrile (ACN) and Water is chosen. Acetonitrile is an excellent organic modifier that offers low viscosity and a low UV cutoff wavelength, making it compatible with UV detection at lower wavelengths for enhanced sensitivity.[6]

  • pH Modifier: A small amount of 0.1% Trifluoroacetic Acid (TFA) is added to both the water and acetonitrile. This serves two purposes:

    • It maintains a low pH (around 2-3), which sharpens the peak shape by suppressing the ionization of residual silanol groups on the silica-based C18 packing material.[11]

    • It ensures consistent analyte retention times by preventing pH fluctuations.

  • Elution Mode: A gradient elution is employed. This allows for a robust separation of the main analyte from any potential early-eluting polar impurities and later-eluting non-polar contaminants, while also shortening the total run time compared to an isocratic method.

Detection Wavelength

This compound contains a benzene ring, which absorbs UV radiation. Based on the UV spectra of similar aromatic compounds, a detection wavelength of 275 nm is selected to provide a balance of sensitivity and specificity.[12] Using a Diode Array Detector (DAD) is highly recommended during method development to confirm the wavelength of maximum absorbance (λ-max) and to assess peak purity. Detection at a lower wavelength, such as 210 nm, can also be used for higher sensitivity if needed.[13]

Detailed Analytical Protocol

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • This compound reference standard (≥98% purity)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent. These will be used to establish linearity.

Sample Preparation

Proper sample preparation is crucial for accurate results and to protect the HPLC column.[14][15]

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Further dilute this solution with the diluent to a final target concentration of approximately 25 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Method Validation Protocol

This method must be validated to ensure it is suitable for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[1][16][17][18]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 25 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Validation Parameters and Acceptance Criteria

The following parameters should be assessed to validate the analytical method.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).Peak for this compound is pure and resolved from other peaks (Resolution > 2).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL.
Accuracy The closeness of test results to the true value, assessed by spike recovery at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters must still be met, and results should not significantly deviate.

Experimental and Data Analysis Workflow

The logical flow from sample receipt to final report is critical for maintaining data integrity.

References

Application Note: A Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Bromophenetole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This comprehensive technical guide provides a detailed framework for the analysis of 2-bromophenetole and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its participation in powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, necessitates robust analytical methods to monitor reaction progress, identify products, and characterize impurities.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, from sample preparation to the intricate interpretation of mass spectral data. We will delve into the causality behind methodological choices, ensuring a thorough understanding of not just the "how," but the "why."

Foundational Principles: Why GC-MS for Halogenated Aromatics?

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse, ideal for separating and identifying the volatile and semi-volatile compounds typically involved in synthetic organic chemistry.[4][5] The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds, providing a unique mass "fingerprint" for identification.[6]

For halogenated compounds like this compound, MS analysis offers a critical diagnostic feature: the isotopic pattern of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance.[7] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[7][8] This distinctive isotopic signature is a cornerstone of trustworthy identification.

Experimental Workflow: From Reaction Vial to Spectrum

A successful analysis is predicated on a logical and meticulously executed workflow. The process begins with the careful preparation of the sample from the crude reaction mixture and culminates in the instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Reaction Crude Reaction Mixture Quench Reaction Quenching Reaction->Quench Stop Reaction Extraction Liquid-Liquid Extraction (LLE) Quench->Extraction Isolate Organics Drying Drying (e.g., Na₂SO₄) Extraction->Drying Remove H₂O Filter Filtration Drying->Filter Remove Particulates Dilution Dilution & Vialing Filter->Dilution Adjust Concentration Injection GC Injection Dilution->Injection Analyze Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data Data Acquisition Detection->Data

Caption: Overall experimental workflow from sample preparation to GC-MS data acquisition.

Causality in Sample Preparation

Each step in preparing the sample is critical for protecting the instrument and ensuring high-quality, reproducible data.

  • Reaction Quenching & Liquid-Liquid Extraction (LLE): Reactions are often quenched (e.g., with water or a saturated salt solution) to stop the chemical transformation. LLE is then used to separate the organic products from the aqueous layer, salts, and other inorganic reagents.[4] A common choice is an organic solvent like ethyl acetate or dichloromethane, in which the target analytes are soluble but which is immiscible with water.

  • Drying and Filtration: Trace amounts of water can damage the GC column's stationary phase. Anhydrous sodium sulfate or magnesium sulfate is used to sequester this water.[9] Subsequent filtration through a 0.22 µm filter is a mandatory step to remove any particulate matter that could clog the GC injector syringe or inlet liner.[10]

  • Dilution: Injecting a sample that is too concentrated can overwhelm the detector and lead to poor peak shape and column degradation. A typical target concentration for GC-MS analysis is in the range of 1-10 µg/mL.[11] Volatile solvents suitable for GC, such as dichloromethane or hexane, should be used for dilution.[4][11]

GC-MS Instrumentation and Optimized Parameters

The choice of instrumental parameters directly impacts the quality of separation and the sensitivity of the analysis. The following table provides a robust starting point for the analysis of this compound and its derivatives.

Parameter Setting Justification & Expert Insights
GC System
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)These are low-bleed, non-polar columns ideal for separating aromatic compounds based on boiling point. The "ms" designation indicates high stability, which minimizes column bleed and reduces background noise in the mass spectrometer.[12]
Carrier GasHelium (≥99.999% purity)Helium is an inert carrier gas that provides good separation efficiency. High purity is essential to prevent column degradation and detector noise.[13]
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)This flow rate is optimal for 0.25 mm ID columns, balancing separation efficiency with analysis time. Constant flow mode ensures reproducible retention times even with a temperature ramp.
Inlet Temperature250 °CThis temperature ensures rapid and complete volatilization of the analytes without causing thermal degradation.
Injection ModeSplit (e.g., 50:1) or SplitlessFor reaction monitoring with high concentration samples, a split injection prevents column overloading. For trace impurity analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity.
Injection Volume1 µLA standard volume that prevents overloading the system.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A slow initial temperature and hold allows for good separation of volatile components. The ramp rate is a good compromise between resolution and speed. A final hold at a high temperature ensures that all heavier components are eluted from the column.[13]
MS System
Ionization ModeElectron Ionization (EI)EI at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[12]
Ion Source Temp.230 °CAn optimal temperature to maintain ionization efficiency and prevent contamination.
Quadrupole Temp.150 °CA standard temperature to ensure stable mass filtering.
Mass Scan Range40 - 450 m/zThis range is wide enough to capture the molecular ions of this compound and many of its likely reaction products, while excluding low-mass noise from air and solvent.
Solvent Delay3 - 4 minPrevents the high concentration of the injection solvent from entering and saturating the mass spectrometer filament and detector.

Data Interpretation: Decoding the Mass Spectra

Signature of the Starting Material: this compound

Before analyzing reaction products, it is crucial to establish the chromatographic and spectral signature of the starting material.

  • Chemical Formula: C₈H₉BrO[14]

  • Molecular Weight: 200.06 g/mol (using ⁷⁹Br) and 202.06 g/mol (using ⁸¹Br)[14]

  • Expected Retention Time: Dependent on the specific system, but will be consistent under the conditions in Section 4.0.

  • Mass Spectrum: The NIST Mass Spectrometry Data Center provides reference spectra for this compound (o-bromophenetole).[14] The spectrum is characterized by the molecular ion pair at m/z 199/201 and key fragment ions.

Fragmentation M [C₈H₉BrO]⁺˙ m/z 200/202 (Molecular Ion) F1 [C₆H₄BrO]⁺ m/z 172/174 M->F1 - C₂H₅˙ (Loss of ethyl radical) F2 [C₈H₉O]⁺ m/z 121 M->F2 - Br˙ (Loss of bromine radical) F3 [C₅H₄O]⁺ m/z 80 F1->F3 - C₂H₂ (Loss of acetylene)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Products in 2-Bromophenetole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromophenetole, a versatile building block in organic synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. Instead of a generic overview, we will dive deep into specific problems in a question-and-answer format, providing mechanistic insights, preventative protocols, and field-proven solutions.

Section 1: Grignard Reagent Formation and Subsequent Reactions

The formation of the Grignard reagent from this compound, 2-ethoxyphenylmagnesium bromide, is a critical step for creating carbon-carbon bonds. However, its high reactivity can lead to several undesired pathways.

FAQ 1.1: I'm observing a significant amount of a high-molecular-weight byproduct, identified as 2,2'-diethoxydiphenyl. What is causing this homocoupling?

This is one of the most common side products in Grignard reactions involving aryl halides. The formation of this symmetrical biaryl, often called a Wurtz-type or Grignard homocoupling product, can occur through several mechanisms.

Root Cause Analysis:

The primary cause is the reaction between the freshly formed Grignard reagent (2-ethoxyphenylmagnesium bromide) and the unreacted this compound starting material.[1] This side reaction is particularly favored under certain conditions:

  • High Local Concentration of Aryl Halide: Slow addition of the aryl halide to the magnesium turnings is crucial. If the addition is too fast, a high concentration of this compound can build up, increasing the probability of it reacting with the Grignard reagent.[1]

  • Elevated Temperatures: Higher reaction temperatures can promote the formation of the biphenyl side product.[1]

  • Reaction Mechanism: While a simple nucleophilic aromatic substitution is sometimes proposed, the mechanism can be more complex, potentially involving radical intermediates (SRN1) or a benzyne pathway, depending on the specific conditions.[2][3] Another pathway involves the combination of two phenyl radicals formed during the initial electron transfer from magnesium.[4]

Troubleshooting & Prevention:

Problem Probable Cause Recommended Solution
Formation of 2,2'-diethoxydiphenylHigh local concentration of this compound.Add the this compound solution dropwise to the activated magnesium turnings over an extended period to maintain a low concentration.
Reaction temperature is too high.Maintain a gentle reflux during the reaction. Avoid excessive heating which can accelerate side product formation.[1]
Inefficient Grignard formation.Ensure magnesium is properly activated (e.g., using iodine or 1,2-dibromoethane) to facilitate a rapid conversion to the Grignard reagent, minimizing the time unreacted aryl halide is present.

Visualizing the Side Reaction:

G cluster_main Desired Grignard Formation cluster_side Undesired Homocoupling Pathway This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent  + Mg  (Anhydrous Ether) 2,2'-diethoxydiphenyl 2,2'-diethoxydiphenyl Grignard Reagent->2,2'-diethoxydiphenyl  + this compound  (Side Reaction) Desired Product Desired Product Grignard Reagent->Desired Product  + Electrophile (e.g., Aldehyde)  then H3O+ workup 2-Bromophenetole_side This compound 2-Bromophenetole_side->2,2'-diethoxydiphenyl

Caption: Desired Grignard formation vs. undesired homocoupling side reaction.

FAQ 1.2: My reaction yield is very low, and I've isolated phenetole as the main product. What went wrong?

The isolation of phenetole indicates that your Grignard reagent was protonated before it could react with your intended electrophile.

Root Cause Analysis:

Grignard reagents are extremely strong bases. The carbanion of 2-ethoxyphenylmagnesium bromide will readily abstract a proton from any available acidic source.[4][5]

  • Water Contamination: The most common culprit is water. This can be present in the glassware, solvent, or even introduced from the atmosphere in a poorly sealed apparatus.[4]

  • Acidic Functional Groups: The Grignard reagent will react with any acidic protons in the reaction, including those from alcohols, carboxylic acids, or even terminal alkynes.[6]

Troubleshooting & Prevention:

Problem Probable Cause Recommended Solution
Isolation of PhenetolePresence of water.All glassware must be rigorously dried (e.g., oven-dried overnight or flame-dried under vacuum). Use strictly anhydrous solvents.[1]
Atmospheric moisture.Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringes for reagent transfer.
Impure starting materials.Ensure your this compound and electrophile are free of protic impurities.

Visualizing the Protonation Side Reaction:

G cluster_main Desired Reaction cluster_side Protonation Side Reaction Grignard Reagent Grignard Reagent Desired Adduct Desired Adduct Grignard Reagent->Desired Adduct + Electrophile Grignard Reagent_side Grignard Reagent Phenetole Phenetole Grignard Reagent_side->Phenetole + H₂O (or other protic source)

Caption: Competing pathways: desired nucleophilic addition vs. undesired protonation.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for cross-coupling reactions. However, several side products can diminish the yield of the desired biaryl product.

FAQ 2.1: In my Suzuki coupling, I'm getting homocoupling byproducts (2,2'-diethoxydiphenyl and the dimer of my boronic acid). How can I improve selectivity?

Homocoupling is a persistent challenge in cross-coupling chemistry. It can arise from both coupling partners.[7]

Root Cause Analysis:

  • Aryl Halide Homocoupling: This can occur through a separate catalytic cycle, sometimes promoted by the conditions used for the cross-coupling itself.[8][9] Inefficient transmetalation from the boronic acid can give the palladium intermediate more time to undergo side reactions leading to homocoupling.

  • Boronic Acid Homocoupling: This side reaction is often promoted by the presence of molecular oxygen.[10] If the reaction is not properly degassed, oxygen can facilitate an oxidative cycle that leads to the dimerization of the boronic acid.

Troubleshooting & Prevention:

Problem Probable Cause Recommended Solution
Homocoupling of this compoundInefficient transmetalation step.Optimize the base and solvent system. A stronger base or a more polar solvent can sometimes accelerate transmetalation.
Catalyst system favors homocoupling.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often favor the desired reductive elimination over side reactions.
Homocoupling of Boronic AcidPresence of oxygen.Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period). Maintain a strict inert atmosphere throughout the reaction.[10]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the stirred mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture (typically 80-100°C) with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[11]

FAQ 2.2: Besides my desired product, I'm also seeing phenetole. What is the source of this byproduct?

The formation of phenetole points to a reductive process where the bromine atom is replaced by a hydrogen atom. This can happen via two main pathways.

Root Cause Analysis:

  • Hydrodehalogenation: This is a known side reaction in cross-coupling chemistry where the aryl halide is reduced to the corresponding arene.[12] This can be influenced by the choice of base, with strong alkoxide bases sometimes being problematic. The solvent can also act as a hydride source, especially if impurities are present.[12]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the organoboron coupling partner before transmetalation can occur.[7] If you are coupling this compound with, for example, phenetoleboronic acid, protodeboronation of the latter would also yield phenetole. This is often caused by excess water or insufficiently optimized basic conditions.

Troubleshooting & Prevention:

Problem Probable Cause Recommended Solution
Hydrodehalogenation of this compoundInappropriate base or solvent.Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides. Use high-purity, anhydrous aprotic solvents like dioxane or toluene.[12]
Ligand choice.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired reductive elimination step relative to dehalogenation.[12]
Protodeboronation of Boronic Acid PartnerSub-optimal pH or excess water.Carefully control the amount of water in the solvent system. Screen different bases to find the optimal conditions that facilitate transmetalation without promoting protodeboronation.

Visualizing Cross-Coupling Pathways:

G Ar-B(OH)2 Aryl Boronic Acid Ar-Pd-Ar' Ar-Pd(II)-Ar' Ar-B(OH)2->Ar-Pd-Ar' Pd(0) Pd(0) Catalyst Ar-Pd-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd-Br Ar-Pd-Br->Ar-Pd-Ar' Transmetalation Ar-H Hydrodehalogenation Side Product (Phenetole) Ar-Pd-Br->Ar-H Hydrodehalogenation Pathway Ar-Ar Ar-Ar Ar-Pd-Br->Ar-Ar Homocoupling Pathway Ar-Pd-Ar'->Pd(0) Ar-Ar' Desired Cross-Coupled Product Ar-Pd-Ar'->Ar-Ar' Reductive Elimination Ar-Br Ar-Br Ar-Br->Ar-Pd-Br Oxidative Addition

Caption: Catalytic cycle for Suzuki coupling showing desired and major side reaction pathways.

Section 3: Ether Stability and Potential Cleavage

The ethyl ether group in this compound is generally stable, which is why it is a useful solvent in many reactions.[13] However, under certain conditions, this group can be cleaved.

FAQ 3.1: I ran a reaction with this compound under strong acid conditions (HBr/HI) and isolated 2-Bromophenol. What happened to the ethyl group?

You have observed the classic acid-catalyzed cleavage of an ether. While ethers are generally unreactive, they can be cleaved by strong acids, particularly HBr and HI.[13][14]

Root Cause Analysis:

The cleavage of an aryl alkyl ether like this compound proceeds via a specific, predictable mechanism:

  • Protonation: The strong acid protonates the ether oxygen, converting the ethoxy group into a good leaving group (ethanol).[15]

  • Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the attack cannot happen on the aromatic ring carbon (an sp²-hybridized carbon, which does not undergo Sₙ1 or Sₙ2 reactions).[15][16] Therefore, the nucleophile attacks the less-hindered primary carbon of the ethyl group in an Sₙ2 reaction.[13]

  • Products: This concerted step displaces 2-bromophenol and produces the corresponding ethyl halide (e.g., bromoethane or iodoethane).[16]

Conditions Favoring Ether Cleavage:

Condition Impact
Strong Acid (HBr, HI)Both protonates the ether and provides a good nucleophile (Br⁻, I⁻). HCl is generally ineffective.[13]
High TemperaturesForcing conditions, such as heating, are often required to achieve a reasonable reaction rate.[15]
Lewis Acids (e.g., BBr₃)A powerful reagent for cleaving ethers, even at low temperatures.

Visualizing the Ether Cleavage Mechanism:

G cluster_products Cleavage Products This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H-Br 2-Bromophenol 2-Bromophenol Protonated Ether->2-Bromophenol + Br⁻ (SN2 attack on ethyl group) Ethyl Bromide Ethyl Bromide Protonated Ether->Ethyl Bromide

Caption: Sₙ2 mechanism for the acid-catalyzed cleavage of this compound.

References

Technical Support Center: Troubleshooting Failed 2-Bromophenetole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Bromophenetole in cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the lab. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

The phenetole moiety, with its electron-donating ethoxy group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling. The ortho-bromo position adds a layer of steric hindrance that must be carefully managed. This guide will help you navigate these complexities to achieve successful C-C, C-N, and C-O bond formations.

Frequently Asked Questions (FAQs)
General Issues & Reaction Setup

Question 1: My coupling reaction with this compound failed completely (0% conversion). Where do I even begin to troubleshoot?

Answer: A complete lack of reactivity is often due to a fundamental issue with one of the core components of the catalytic cycle. Before diving into complex parameter optimization, it's crucial to validate your foundational setup.

The Culprits, in Order of Likelihood:

  • Inactive Catalyst: The most common cause is the degradation of the palladium catalyst or the phosphine ligand due to oxygen exposure. The active Pd(0) species is readily oxidized to inactive Pd(II) oxides. Similarly, many electron-rich phosphine ligands are air-sensitive.

  • Poor Reagent Quality: Impurities in starting materials, particularly the coupling partner (e.g., hydrolyzed boronic acid), can halt the reaction.

  • Incorrect Base or Solvent: The choice of base and solvent is not universal; a combination that works for one coupling type may be detrimental to another.[1][2]

  • Insufficient Temperature: The C-Br bond in this compound is activated by the electron-donating ethoxy group, but the ortho-steric hindrance can make the initial oxidative addition step sluggish at low temperatures.[3][4]

Troubleshooting Workflow:

A logical, step-by-step approach is the most efficient way to diagnose the problem. The following diagram illustrates a decision tree for addressing a failed reaction.

G start Reaction Failed (0% Conversion) catalyst_check Is the Catalyst System Active? start->catalyst_check validate_catalyst Run a Control Reaction (e.g., Bromobenzene + Phenylboronic Acid) catalyst_check->validate_catalyst How to check? reagent_check Are Reagents & Solvents Pure/Dry? new_reagents Use Freshly Opened/Purified Reagents Ensure Anhydrous Solvents reagent_check->new_reagents If in doubt conditions_check Are Reaction Conditions Appropriate? optimize_conditions Systematically Optimize: 1. Temperature (Increase) 2. Base (Screen different types) 3. Ligand (Increase bulk/electron density) conditions_check->optimize_conditions catalyst_ok Control Works validate_catalyst->catalyst_ok Yes catalyst_bad Control Fails validate_catalyst->catalyst_bad No catalyst_ok->reagent_check catalyst_bad->new_reagents Replace Catalyst/Ligand & Retry Control new_reagents->conditions_check After confirming reagents

Caption: Troubleshooting Decision Tree for a Failed Coupling Reaction.

Question 2: I'm observing significant formation of phenol or phenetole (hydrodehalogenation) instead of my desired product. What causes this and how can I prevent it?

Answer: The formation of phenetole (from this compound) is known as hydrodehalogenation, a common side reaction in many cross-coupling reactions. This occurs when the aryl halide complex, after oxidative addition to the palladium center, is intercepted by a hydride source before it can react with your desired coupling partner.

Primary Causes:

  • Trace Water/Protic Impurities: Water can react with the base or other reagents to generate hydride species.

  • Amine Degradation (Buchwald-Hartwig): Some amines can undergo β-hydride elimination, transferring a hydride to the palladium center which then reductively eliminates with the aryl group.[5]

  • Solvent Degradation: Solvents like THF can degrade, especially at high temperatures in the presence of a strong base, to produce hydride sources.

Preventative Measures:

StrategyRationale
Use Anhydrous Conditions Rigorously dry all solvents and reagents. Use freshly dried bases. This minimizes the primary source of unwanted protons/hydrides.
Degas Solvents Thoroughly While primarily for removing oxygen, thorough degassing (e.g., freeze-pump-thaw cycles) also helps remove volatile protic impurities.[6]
Choose a Stable Solvent For high-temperature reactions, consider more robust solvents like Dioxane or Toluene over THF.[6]
Select a Non-Coordinating Base In some cases, a base like Cs₂CO₃ or K₃PO₄ is preferable to strong alkoxides (e.g., NaOtBu), which can be more prone to promoting side reactions.[6]
Suzuki-Miyaura Coupling Specifics

Question 3: My Suzuki-Miyaura reaction with this compound is giving low yields, and I see significant boronic acid homo-coupling (biaryl formation). What's happening?

Answer: This is a classic Suzuki-Miyaura problem that points to an imbalance in the rates of the key steps in the catalytic cycle. Homo-coupling of the boronic acid occurs when two boronic acid molecules react with each other, a process also catalyzed by palladium. This side reaction becomes competitive when the main catalytic cycle is slow.

Causality Chain:

  • Slow Transmetalation: The transfer of the organic group from boron to palladium is often the rate-limiting step. If this step is slow, the concentration of the active palladium catalyst available for the main cycle decreases.

  • Boronic Acid Degradation (Protodeboronation): Boronic acids can react with water or other protic sources to be replaced by a hydrogen atom.[7] This side reaction is often base-catalyzed and removes the active nucleophile from the reaction.[7]

  • Oxygen Contamination: Oxygen promotes the oxidative homo-coupling of boronic acids.

Solutions to Improve Yield and Minimize Homo-coupling:

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable than the corresponding boronic acids and can mitigate issues of protodeboronation and homo-coupling.[8][9][10][11] They act as a "slow-release" source of the active boron species.[8][9]

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.[12] A weaker base like K₂CO₃ or KF might be insufficient. A stronger base like K₃PO₄ or Cs₂CO₃ is often required, especially with sterically hindered substrates.[13]

  • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is often necessary.[1] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[1] However, too much water can accelerate protodeboronation.[7] An optimal ratio, often around 4:1 to 10:1 organic:water, should be screened.

  • Rigorous Inert Atmosphere: Perform multiple (at least three) vacuum/backfill cycles with an inert gas (Argon or Nitrogen) to thoroughly remove all oxygen.[6]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition homocoupling Homo-coupling (R-R) pd0->homocoupling O₂ trans_complex [L₂Pd(II)(Ar)(R)]⁺ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product arx This compound (Ar-X) arx->oa_complex r_boron R-B(OR)₂ + Base r_boron->trans_complex r_boron->homocoupling protodeboronation Protodeboronation (R-H) r_boron->protodeboronation H₂O/Base

Caption: Simplified Suzuki-Miyaura Cycle and Competing Side Reactions.

Buchwald-Hartwig Amination Specifics

Question 4: I'm attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and gives a complex mixture. What are the unique challenges here?

Answer: The Buchwald-Hartwig amination of this compound is challenging due to a combination of steric hindrance and the electronic nature of the substrate.

Key Challenges & Solutions:

  • Steric Hindrance: The ortho-ethoxy group impedes both the oxidative addition and the subsequent reductive elimination steps.

    • Solution: Employ sterically demanding, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups are specifically designed to accelerate these difficult steps.[14][15] Standard ligands like PPh₃ are often ineffective. The increased bulk of these ligands promotes the formation of a monoligated, highly active L₁Pd(0) species.[16]

  • Competitive C-O Coupling: Under certain conditions, particularly with stronger bases or at higher temperatures, the palladium catalyst can insert into the C-O bond of the ethoxy group, or the amine can displace the ethoxy group, leading to undesired side products.

    • Solution: Careful selection of a base is critical. While strong bases like NaOtBu or LHMDS are often required, weaker phosphate or carbonate bases should be screened first.[17] Running the reaction at the lowest effective temperature (typically 80-110 °C) can also minimize side reactions.[17]

  • Base-Sensitive Functional Groups: Your amine coupling partner may contain functional groups (e.g., esters, ketones) that are sensitive to the strong bases typically required for this reaction.

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, especially with highly active catalyst systems. Alternatively, using a hindered organic base like DBU in combination with an inorganic salt can sometimes provide a milder, yet effective, basic medium.[17]

Recommended Starting Conditions for Buchwald-Hartwig with this compound:

ParameterRecommendationRationale
Pd Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos-Pd-G3)Air-stable and reliably generate the active L-Pd(0) species.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are essential to overcome steric hindrance.[14][15]
Base NaOtBu or LHMDS (start with K₃PO₄ if substrate is sensitive)Strong bases are typically needed to deprotonate the amine for the catalytic cycle.[17]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are standard for this reaction.
Temperature 90 - 110 °CBalances reaction rate with catalyst stability and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Trial Cross-Coupling Reaction

This protocol emphasizes the critical importance of maintaining an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M concentration) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Dissolve them in a small amount of degassed solvent. Quickly add this catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure for purification.[18]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromophenetole Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for optimizing substitution reactions involving 2-Bromophenetole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. This compound is a valuable building block, but its substitution reactions can present unique challenges. This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and supported by authoritative references.

Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices. By explaining the "why," we aim to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield and Incomplete Conversion

Q1: My cross-coupling reaction with this compound is giving low yields. What are the most common culprits?

Low yields in cross-coupling reactions are often multifactorial. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The steric hindrance from the ortho-ethoxy group and the electronic properties of the molecule can necessitate carefully optimized conditions.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Evaluation:

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, consider using pre-formed palladacycle catalysts like CataCXium® A Pd G3, which can be more effective for challenging substrates.[1] The key initial step in these catalytic cycles is the in situ generation of the active Pd(0) species.[2]

    • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich ligands such as SPhos or XPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

  • Base Selection:

    • The strength and nature of the base are crucial. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine.[6][7]

  • Solvent and Temperature Optimization:

    • Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1][8] The choice of solvent can influence catalyst solubility and reactivity.

    • Elevated temperatures (80-110 °C) are often necessary to overcome the activation energy for sterically hindered substrates.[3]

Q2: My reaction stalls and I observe significant amounts of starting material even after prolonged reaction times. How can I drive the reaction to completion?

Incomplete conversion is a common frustration. Beyond the factors mentioned above, consider the following:

  • Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[9]

  • Reagent Purity: Impurities in your this compound, coupling partner, or reagents can interfere with the reaction. Ensure all materials are of high purity.

  • Catalyst Loading: While catalytic amounts are desired, for challenging substrates, you may need to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[3]

Section 2: Side Reactions and Impurity Formation

Q3: I am observing a significant amount of a hydrodehalogenation byproduct (phenetole). What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways, including a competing reaction with the base and trace water, or as a side reaction in the catalytic cycle.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Base Choice: In some cases, a weaker base may reduce the rate of hydrodehalogenation.

  • Ligand Selection: Certain ligands can suppress this side reaction by promoting the desired reductive elimination pathway.

Q4: In my Suzuki-Miyaura coupling, I'm seeing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid is a common side reaction, particularly at higher temperatures.

Prevention Techniques:

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway.

Section 3: Specific Reaction Classes

Q5: I'm attempting a Buchwald-Hartwig amination with a primary amine and getting low yields and diarylation. How can I improve monoarylation selectivity?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] However, achieving selective monoarylation with primary amines can be challenging.

Optimization for Monoarylation:

  • Ligand Choice: Sterically hindered ligands like XPhos have been shown to be effective in promoting monoarylation.[10]

  • Reaction Conditions: Carefully controlling the stoichiometry of the amine (using a slight excess, e.g., 1.2 equivalents) and the reaction temperature can improve selectivity.[3]

Q6: My Sonogashira coupling with a terminal alkyne is not proceeding well. What are the key parameters to check?

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction.[11] The success of this reaction depends on several factors.

Key Parameters for Sonogashira Coupling:

  • Copper Co-catalyst: Ensure the use of a copper(I) source, such as CuI.[12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as the solvent as well.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[13]

  • Reactivity of Aryl Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[12] For the less reactive this compound, higher temperatures may be required.

Q7: I'm considering an Ullmann condensation for a C-O or C-N bond formation. What are the typical conditions and how do they compare to palladium-catalyzed methods?

The Ullmann condensation is a copper-catalyzed reaction that can be an alternative to palladium-catalyzed cross-couplings.[8]

Ullmann Condensation Considerations:

  • Harsh Conditions: Traditionally, Ullmann reactions require high temperatures (often >200 °C) and stoichiometric amounts of copper.[8][14]

  • Modern Protocols: More recent methods utilize catalytic amounts of copper with ligands, allowing for milder reaction conditions.[15]

  • Comparison to Buchwald-Hartwig: The Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions than the traditional Ullmann condensation for C-N bond formation.[8]

Experimental Protocols and Data

General Protocol for Palladium-Catalyzed Cross-Coupling of this compound

This protocol provides a general starting point that can be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Coupling Partner (e.g., Arylboronic acid, Amine, Terminal Alkyne) (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (1.5-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) (1.4-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or sealed tube), add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the coupling partner to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

ParameterRecommended Starting Conditions
Catalyst System Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv) for Suzuki; NaOtBu (1.4 equiv) for Amination
Solvent Toluene or 1,4-Dioxane
Temperature 100 °C
Reaction Time 12-24 hours (monitor for completion)

Visualizations

Troubleshooting Workflow for Low Yield in this compound Cross-Coupling

TroubleshootingWorkflow start Low Yield or Incomplete Conversion check_catalyst Evaluate Catalyst System - Precursor Activity - Ligand Choice (Bulky/Electron-Rich) - Catalyst Loading start->check_catalyst check_base Assess Base - Strength - Solubility - Stoichiometry start->check_base check_conditions Optimize Reaction Conditions - Anhydrous/Degassed Solvent? - Appropriate Temperature? - Purity of Reagents? start->check_conditions side_reactions Analyze for Side Reactions - Hydrodehalogenation? - Homocoupling? check_catalyst->side_reactions check_base->side_reactions check_conditions->side_reactions solution Optimized Reaction side_reactions->solution

Caption: A systematic approach to troubleshooting low yields.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

CatalyticCycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling Ar-Pd(II)L_n-Nu PdII_Aryl->PdII_Coupling Transmetalation or Amine Coordination/Deprotonation (Nu-M or R-NH2 + Base) Product Ar-Nu PdII_Coupling->Product Reductive Elimination Product->Pd0

Caption: Key steps in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Stabilizing 2-Bromophenetole in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromophenetole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key building block in their synthetic endeavors. Due to the limited specific literature on the decomposition of this compound, this guide synthesizes field-proven insights based on the fundamental principles of aryl ether chemistry and data from closely related structural analogs. Our goal is to provide you with the causal understanding and practical troubleshooting strategies needed to ensure the stability of this reagent, thereby maximizing reaction yields and purity.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses the most common foundational questions regarding the stability and handling of this compound.

Q1: What are the primary decomposition pathways for this compound?

As an aryl ethyl ether, this compound is susceptible to three main degradation pathways:

  • Acid-Catalyzed Ether Cleavage: This is the most significant vulnerability. Strong Brønsted or Lewis acids can protonate the ether oxygen, making the ethoxy group susceptible to nucleophilic attack. This reaction cleaves the ethyl group, yielding 2-bromophenol and a corresponding ethyl derivative (e.g., ethyl halide).[1][2][3]

  • Thermal Decomposition: While generally stable at moderate temperatures, excessive heat can induce homolytic cleavage of the C-Br and C-O bonds. Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen halides.[4]

  • Oxidation: The aromatic ring and ethoxy group can be susceptible to attack by strong oxidizing agents. This can lead to complex mixtures of degradation products and often manifests as a darkening or discoloration of the reaction mixture.

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability and prevent premature degradation, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

  • Temperature: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat or ignition.[4][5][6]

  • Container: Use a tightly sealed, appropriate container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]

Q3: What are the common visual indicators of this compound decomposition?

Degradation can often be identified visually before analytical confirmation. Key signs include:

  • Discoloration: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown hue is a primary indicator of degradation.[8]

  • Precipitate Formation: The appearance of solid material in the liquid may indicate the formation of insoluble polymeric byproducts.

  • Pressure Buildup: In a sealed container, the evolution of gaseous decomposition products could lead to pressure buildup.

Q4: What specific classes of reagents are incompatible with this compound?

To prevent unwanted and potentially hazardous reactions, avoid mixing this compound with the following:

  • Strong Oxidizing Agents: Reagents like permanganates, dichromates, or peroxides can cause oxidative degradation.[4][9]

  • Strong Acids: Concentrated mineral acids (HBr, HI, H₂SO₄) and strong Lewis acids (e.g., AlCl₃, BBr₃) can catalyze ether cleavage.[3][10]

  • Acid Chlorides and Anhydrides: These are often listed as incompatible, likely due to the potential for trace acidic impurities (HCl) that can initiate decomposition.[7][9][10]

Troubleshooting Guide for Synthetic Reactions

This section provides a question-and-answer formatted guide to address specific issues that may arise during experimentation.

Q5: My reaction mixture containing this compound turned dark after adding a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). What is happening and how can I prevent it?

A: The dark coloration is a classic sign of acid-catalyzed decomposition. The Lewis acid is coordinating to the ether oxygen, activating the C-O bond for cleavage and potentially promoting polymerization or other side reactions on the aromatic ring.

Causality: Lewis acids are electron acceptors that bind strongly to the lone pairs on the ether oxygen. This coordination weakens the C-O bond, making the molecule highly susceptible to cleavage, even by weak nucleophiles in the reaction mixture.

Preventative Protocol:

  • Select a Milder Catalyst: If possible, switch to a less aggressive Lewis acid or explore other catalytic systems that do not require strong acids.

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Add the Lewis acid slowly at a reduced temperature (e.g., 0 °C or below).

  • Inverse Addition: Add the substrate solution (containing this compound) to the Lewis acid slurry instead of the other way around. This keeps the concentration of the substrate low in the presence of excess acid, minimizing degradation.

  • Use a Non-coordinating Solvent: Solvents like dichloromethane or 1,2-dichloroethane are preferable to ethers (like THF), which can compete for binding to the Lewis acid.

Q6: I am running a high-temperature (e.g., >100 °C) cross-coupling reaction and my yield is low. I have identified 2-bromophenol as a major byproduct. What is the cause?

A: The presence of 2-bromophenol is a definitive indicator of ether cleavage. At elevated temperatures, two factors are likely at play:

  • Thermal Stress: The high temperature itself may be sufficient to cause some thermal decomposition.

  • Trace Acidity: Many cross-coupling reactions generate trace amounts of acid (e.g., HBr from a hydrodebromination side reaction) or may have slightly acidic components in the catalyst or salt additives. At high temperatures, even weak acidity can become effective at catalyzing ether cleavage.

Troubleshooting Workflow:

G start Low Yield & 2-Bromophenol Detected cond1 Is an acid scavenger present? start->cond1 action1 Add a non-nucleophilic, acid-scavenging base (e.g., K2CO3, Cs2CO3, or a hindered base like 2,6-lutidine). cond1->action1 No cond2 Can the temperature be lowered? cond1->cond2 Yes action1->cond2 action2 Screen lower temperatures (e.g., 80-100 °C). Optimize by extending reaction time or using a more active catalyst system. cond2->action2 Yes cond3 Is the atmosphere inert? cond2->cond3 No action2->cond3 action3 Ensure rigorous degassing of solvents and maintain a positive pressure of N2 or Ar to prevent oxidation. cond3->action3 No end_node Optimized Reaction Conditions cond3->end_node Yes action3->end_node

Caption: Troubleshooting workflow for ether cleavage.

Q7: I am performing a reaction that requires a base. Can I use strong bases like NaOH or t-BuOK with this compound?

A: Aryl ethers are generally quite stable to common inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH, KOH) at low to moderate temperatures. However, caution is warranted with strong bases, especially at elevated temperatures.

Expert Insights:

  • Low Temperature: With strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), reactions should ideally be run at or below room temperature.

  • Elevated Temperature: High temperatures (>80 °C) combined with strong bases can promote side reactions, such as elimination or rearrangement pathways.[11] Studies on the related compound 2-bromophenol show that decomposition accelerates significantly in NaOH solution at temperatures above 200 °C.[12] While this compound is more stable, this indicates a potential for degradation under harsh basic conditions.

  • Recommended Practice: For reactions requiring a base, start with milder inorganic bases like K₂CO₃ or Cs₂CO₃. If a stronger base is necessary, use it at the lowest effective temperature and for the minimum time required.

Q8: How can I verify the purity of my starting material and confirm it hasn't degraded during storage?

A: Never assume the purity of a commercial reagent without verification, especially if it has been stored for a long time.

  • Visual Inspection: Check for any discoloration as mentioned in FAQ Q3.[8]

  • Analytical Verification:

    • NMR (¹H and ¹³C): This is the most definitive method. Look for the characteristic ethyl group signals (a triplet and a quartet) and the absence of a broad phenolic -OH peak, which would indicate the presence of 2-bromophenol.

    • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for detecting volatile impurities like 2-bromophenol. The mass spectrum will clearly differentiate between this compound (m/z ~200/202) and 2-bromophenol (m/z ~172/174).

    • TLC: Thin Layer Chromatography can be a quick check. Spot the material against a known pure standard if available. Degradation products will often appear as separate, more polar spots.

Summary of Preventative Measures

The table below summarizes the key parameters to control to ensure the stability of this compound during reactions.

ParameterRecommended Conditions & PracticesRationale
Temperature Maintain lowest effective temperature; avoid localized overheating. For most cross-coupling, aim for < 120°C.Minimizes risk of thermal decomposition and acid-catalyzed cleavage, which is accelerated by heat.[4][12]
pH / Acidity Avoid strong Brønsted and Lewis acids. Use an acid scavenger (e.g., K₂CO₃) in reactions that might generate acidic byproducts.Prevents the primary pathway of decomposition: acid-catalyzed ether cleavage to 2-bromophenol.[1][3]
Atmosphere Work under an inert atmosphere (N₂ or Ar). Use degassed solvents.Prevents potential oxidative degradation of the electron-rich aromatic ring.[12]
Reagent Purity Verify purity of starting material via NMR or GC-MS before use.Ensures that pre-existing impurities (like 2-bromophenol) do not complicate the reaction or catalyze decomposition.[8]
Choice of Base Prefer milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃). Use strong bases (e.g., NaH, t-BuOK) only when necessary and at low temperatures.Avoids potential base-mediated side reactions at elevated temperatures.[11]

Key Decomposition Pathways Diagram

G cluster_main This compound cluster_path1 Acid-Catalyzed Cleavage cluster_path2 Harsh Conditions start 1-Bromo-2-ethoxybenzene reagent1 Strong Acid (e.g., HBr, BBr3, AlCl3) start->reagent1 Vulnerable reagent2 High Heat (>150°C) + Strong Oxidants start->reagent2 Degradation prod1 2-Bromophenol + Ethyl Halide prod2 Complex Byproducts & Polymeric Material reagent1->prod1 reagent2->prod2

Caption: Primary decomposition routes for this compound.

References

Technical Support Center: Purification of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromophenetole (CAS No. 583-19-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this key synthetic intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development projects.

Introduction to this compound and Its Purity Challenges

This compound, an aromatic ether, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. It is most commonly synthesized via the Williamson ether synthesis, reacting 2-bromophenol with an ethylating agent, such as ethyl bromide or iodoethane, in the presence of a base.[1][2] The purity of this compound is critical, as impurities can lead to unwanted side reactions, lower yields, and compromise the quality of the final product.

This guide will address the common impurities encountered and provide detailed protocols for their removal through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route and reaction conditions. For a typical Williamson ether synthesis, the primary impurities include:

  • Unreacted 2-bromophenol: Due to incomplete reaction.

  • Excess ethylating agent (e.g., ethyl bromide): If used in stoichiometric excess.

  • Solvent residues: From the reaction medium (e.g., acetone, acetonitrile).

  • Inorganic salts: Byproducts from the base used (e.g., KBr from K₂CO₃ and ethyl bromide).

  • Over-alkylation or side-reaction products: While less common with phenols, side reactions can occur depending on the specific conditions.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Weight 201.06 g/mol -
Boiling Point ~201-202 °C at 760 mmHg-
Appearance Colorless liquid-
Solubility Soluble in common organic solvents like chloroform and methanol.[3]

Q3: How can I effectively remove unreacted 2-bromophenol?

A3: Unreacted 2-bromophenol is a common and critical impurity to remove. Due to its acidic nature, it can be effectively removed using a chemical purification method involving a basic wash. A dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt that can be separated in an aqueous layer during an extractive workup.

Q4: Is distillation a suitable method for purifying this compound?

A4: Yes, distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities and solvents with significantly different boiling points. Given its relatively high boiling point, vacuum distillation is recommended to prevent potential thermal decomposition.[4][5]

Q5: When should I consider using flash column chromatography?

A5: Flash column chromatography is particularly useful for separating impurities with similar boiling points to this compound, where distillation may not be efficient. It is a powerful technique for achieving high purity on a laboratory scale.[6][7][8][9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My purified this compound is still contaminated with 2-bromophenol according to my analysis (e.g., GC-MS, ¹H NMR).
  • Possible Cause 1: Inefficient basic wash. The concentration of the basic solution may have been too low, or the number of washes insufficient to fully extract the acidic 2-bromophenol.

    • Solution: Increase the concentration of the aqueous NaOH solution (e.g., to 1-2 M) and perform multiple washes (at least 2-3). Monitor the pH of the aqueous layer after each wash to ensure it remains basic.

  • Possible Cause 2: Emulsion formation during extraction. Emulsions can trap the organic layer, preventing complete separation from the aqueous phase containing the deprotonated 2-bromophenol.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Issue 2: The yield of this compound after purification is lower than expected.
  • Possible Cause 1: Loss of product during basic wash. If the basic wash is too concentrated or performed for an extended period, it could potentially lead to hydrolysis of the ether, although this is generally unlikely under standard conditions. More likely, some product may be lost in an emulsion or if the layers are not separated cleanly.

    • Solution: Use a moderately concentrated base (e.g., 1M NaOH) and avoid prolonged contact times. Ensure clean separation of the aqueous and organic layers. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 2: Inefficient distillation. Significant product loss can occur if the distillation apparatus is not set up correctly or if the fractions are not collected carefully.

    • Solution: Ensure all joints in the vacuum distillation setup are properly sealed to maintain a stable, low pressure. Use a fraction collector to carefully separate the forerun (lower-boiling impurities), the main product fraction, and the higher-boiling residue.

Issue 3: My final product has a yellowish tint.
  • Possible Cause: Presence of colored impurities or degradation products. Phenolic compounds can be susceptible to oxidation, which can form colored byproducts.

    • Solution: If the discoloration persists after basic washing and distillation, consider a final purification step using flash column chromatography. A plug of silica gel can sometimes be sufficient to remove minor colored impurities.

Experimental Protocols

Protocol 1: Chemical Purification via Extractive Workup

This protocol is designed to remove acidic impurities, primarily unreacted 2-bromophenol.

Workflow Diagram:

G A Crude this compound in Organic Solvent B Add 1M NaOH (aq) and mix A->B C Separate Layers B->C D Organic Layer (Product) C->D E Aqueous Layer (Contains Sodium 2-bromophenoxide) C->E F Wash Organic Layer with Brine D->F G Dry Organic Layer (e.g., with Na₂SO₄) F->G H Filter and Concentrate G->H I Purified this compound H->I G A Crude this compound B Set up Vacuum Distillation Apparatus A->B C Apply Vacuum and Heat Gently B->C D Collect Forerun (low-boiling impurities) C->D E Collect Main Fraction (this compound) D->E F Stop Distillation and Collect Residue (high-boiling impurities) E->F G Purified this compound E->G

References

Technical Support Center: Scaling Up 2-Bromophenetole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromophenetole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. We will delve into the underlying chemical principles to provide robust, field-proven solutions for a safe, efficient, and scalable synthesis.

Introduction to this compound Synthesis

This compound (1-bromo-2-ethoxybenzene) is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The most prevalent and scalable method for its synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromophenol with an ethylating agent. While straightforward in principle, scaling this reaction from the benchtop to pilot or production scale introduces a host of challenges that require careful consideration and control.

This guide will primarily focus on the Williamson ether synthesis route and will be structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most common route is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] This involves the deprotonation of 2-bromophenol to form the more nucleophilic 2-bromophenoxide, which then attacks a primary ethylating agent, such as diethyl sulfate or ethyl bromide.

Q2: Which ethylating agent is preferred for scale-up: diethyl sulfate or ethyl bromide?

Both can be effective. Here's a comparison to inform your choice:

FeatureDiethyl Sulfate ((C₂H₅)₂SO₄)Ethyl Bromide (CH₃CH₂Br)
Reactivity Highly reactive, often leading to faster reaction times.Good reactivity, generally sufficient for this transformation.
Boiling Point 208 °C (decomposes)38 °C
Handling High-boiling liquid, easier to handle at scale than a gas.Low-boiling liquid/gas, requires careful handling to prevent loss.
Safety Extremely toxic, corrosive, and a suspected carcinogen. [3][4] Requires stringent safety protocols.Toxic and flammable, but generally considered less hazardous than diethyl sulfate.
Cost Often more cost-effective for large-scale reactions.Can be more expensive for bulk quantities.

For large-scale industrial processes, diethyl sulfate is often chosen due to its reactivity and cost-effectiveness, despite its significant health hazards which necessitate specialized handling procedures.[3][4]

Q3: What are the best bases for deprotonating 2-bromophenol in this reaction?

Since phenols are more acidic than aliphatic alcohols, relatively weak inorganic bases are sufficient and cost-effective for scale-up.[2]

  • Potassium Carbonate (K₂CO₃): A common and effective choice, particularly in polar aprotic solvents like acetone or acetonitrile.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be used in various solvents, including biphasic systems with a phase-transfer catalyst.

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation but is more expensive and requires careful handling due to its reactivity with water.[1] It is often used in anhydrous, non-protic solvents like THF or DMF.

Q4: What is Phase-Transfer Catalysis (PTC) and is it beneficial for this synthesis?

Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the ethylating agent). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile (2-bromophenoxide) from the aqueous to the organic phase to react.[5][6]

Benefits of PTC for this compound Synthesis:

  • Increased Reaction Rates: By bringing the reactants together, PTC can significantly speed up the reaction.

  • Milder Conditions: It may allow the reaction to proceed at lower temperatures.

  • Solvent Flexibility: Enables the use of less expensive and more environmentally benign solvents.[6]

  • Simplified Work-up: Can lead to cleaner reactions with easier separation of products.

Troubleshooting Guide

Low Yield / Incomplete Conversion

Q: My reaction has stalled, and I have a low yield of this compound with unreacted 2-bromophenol remaining. What could be the cause?

A: This is a common issue when scaling up and can be attributed to several factors. Let's diagnose the potential causes:

  • Insufficient Deprotonation:

    • The Cause: The base may not be strong enough or used in sufficient stoichiometric amounts to fully deprotonate the 2-bromophenol. Moisture in the reaction can also consume the base.

    • The Solution:

      • Ensure your reagents and solvents are sufficiently dry, especially if using a water-sensitive base like NaH.

      • Use a slight excess of the base (e.g., 1.1-1.2 equivalents).

      • Consider switching to a stronger base if necessary.

  • Poor Mass Transfer/Mixing:

    • The Cause: In larger reactors, inefficient stirring can lead to poor mixing of the different phases (solid base, liquid solvent, etc.), preventing the reactants from interacting effectively.[7]

    • The Solution:

      • Increase the stirring speed.

      • Use a reactor with appropriate baffles and impeller design for the scale of your reaction.

      • If using a heterogeneous base like K₂CO₃, consider a finer particle size to increase surface area.

  • Low Reaction Temperature:

    • The Cause: While the Williamson ether synthesis can often be run at moderate temperatures, insufficient heat can lead to slow reaction kinetics.

    • The Solution:

      • Gradually increase the reaction temperature while monitoring for byproduct formation.

      • Consider a higher-boiling solvent to allow for higher reaction temperatures.

  • Inactivated Ethylating Agent:

    • The Cause: Diethyl sulfate can slowly hydrolyze in the presence of water. If your reagents are wet, the effective concentration of the ethylating agent will be reduced.

    • The Solution:

      • Use anhydrous reagents and solvents.

      • Add the diethyl sulfate to the reaction mixture after the deprotonation step is complete.

Byproduct Formation

Q: I'm observing significant byproduct formation in my scaled-up reaction. What are the likely impurities and how can I minimize them?

A: The most common byproducts in this synthesis are typically related to side reactions of the starting materials or reagents.

  • Unwanted C-Alkylation:

    • The Cause: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially at higher temperatures.

    • The Solution:

      • Maintain a controlled reaction temperature. Excursions to higher temperatures can promote side reactions.

      • Optimize the solvent and base combination.

  • Hydrolysis of Diethyl Sulfate:

    • The Cause: If water is present in the reaction, diethyl sulfate can hydrolyze to monoethyl sulfate and eventually sulfuric acid and ethanol.[4]

    • The Solution:

      • Ensure all reagents and the reactor are dry before starting the reaction.

  • Formation of Diethyl Ether:

    • The Cause: If ethanol is present (either as a solvent or from hydrolysis of the ethylating agent), it can be deprotonated and react with the ethylating agent to form diethyl ether.

    • The Solution:

      • Avoid using ethanol as a solvent unless it's part of a well-defined process.

      • Maintain anhydrous conditions to prevent hydrolysis that forms ethanol.

Purification Challenges

Q: I'm struggling to purify my this compound at a larger scale. Column chromatography is not feasible. What are my options?

A: At scale, purification methods need to be robust and efficient.

  • Fractional Distillation under Reduced Pressure:

    • The Rationale: this compound is a liquid with a relatively high boiling point (228-230 °C at atmospheric pressure). Distillation under vacuum will lower the boiling point, preventing potential degradation at high temperatures.

    • The Protocol:

      • After the reaction work-up (quenching, extraction, and drying), perform a fractional distillation of the crude product.

      • Use a fractionating column with sufficient theoretical plates to separate the product from lower and higher boiling impurities.

  • Aqueous Work-up Optimization:

    • The Rationale: A well-designed aqueous work-up can remove many impurities before distillation.

    • The Protocol:

      • After the reaction is complete, quench with water.

      • Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted 2-bromophenol.

      • Follow with a water wash to remove residual base and a brine wash to aid in drying.

Safety Considerations for Scale-Up

Handling Diethyl Sulfate:

Diethyl sulfate is a highly toxic and probable human carcinogen.[3][4] Extreme caution must be exercised during its handling, especially at scale.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and full face and eye protection.

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood or a closed system.

  • Dispensing: Use a closed-system transfer method (e.g., a pump or cannula) to move diethyl sulfate from the storage container to the reactor. Avoid open pouring.

  • Decontamination: Have a decontamination solution readily available. A 10% solution of ammonia can be used to neutralize spills.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound using Phase-Transfer Catalysis

This protocol provides a starting point for optimization and scale-up.

  • Reaction Setup:

    • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1 equivalent), potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

    • Add toluene as the solvent.

  • Reaction:

    • Stir the mixture vigorously and add diethyl sulfate (1.2 equivalents) dropwise over 30 minutes.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and separate the organic layer.

    • Wash the organic layer with 5% aqueous NaOH, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizing the Workflow

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Low Yield / Incomplete Conversion Q1 Check Base Stoichiometry & Strength Start->Q1 S1 Increase Base Equivalents / Use Stronger Base Q1->S1 No Q2 Evaluate Mixing Efficiency Q1->Q2 Yes S1->Q2 S2 Increase Stirring Speed / Improve Reactor Design Q2->S2 No Q3 Assess Reaction Temperature Q2->Q3 Yes S2->Q3 S3 Increase Temperature Incrementally Q3->S3 No Q4 Verify Reagent Purity (Anhydrous) Q3->Q4 Yes S3->Q4 S4 Use Dry Reagents & Solvents Q4->S4 No End Yield Improved Q4->End Yes S4->End

Caption: Troubleshooting workflow for low yield issues.

Williamson Ether Synthesis Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack r1 2-Bromophenol phenoxide 2-Bromophenoxide r1->phenoxide plus1 + plus1->phenoxide base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product plus2 + plus2->product ethylating_agent Ethylating Agent (e.g., (C₂H₅)₂SO₄) ethylating_agent->product

Caption: Reaction scheme for this compound synthesis.

References

Technical Support Center: Optimizing Catalytic Reactions of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in catalytic cross-coupling reactions involving 2-Bromophenetole. As a substrate, this compound presents unique challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction kinetics and catalytic principles. Our aim is to empower you to overcome common experimental hurdles and accelerate your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Question 1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in cross-coupling reactions of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inefficient Oxidative Addition: The C(aryl)-Br bond in this compound must be broken in the initial oxidative addition step of many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig). The efficiency of this step is highly dependent on the catalyst system.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of the active low-valent catalytic species (e.g., Pd(0)) and facilitate its insertion into the C-Br bond.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for both catalyst activity and the solubility of your reagents.[3][4]

    • Solution: For Suzuki couplings, consider bases like K₃PO₄ or Cs₂CO₃. For C-N or C-O couplings, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are often necessary.[1] Aprotic polar solvents such as dioxane, THF, or toluene are generally good starting points.[1] For Suzuki reactions, an aqueous mixture with an organic solvent can improve the solubility of the inorganic base.[1][4]

  • Catalyst Deactivation: Your catalyst may be losing activity during the reaction. This can be due to poisoning by impurities, thermal degradation, or fouling.[5][6]

    • Solution: Ensure all reagents and solvents are pure and rigorously degassed to remove oxygen, which can lead to the formation of inactive palladium black.[1] If you suspect catalyst poisoning from trace impurities, consider using a catalyst scavenger or purifying your starting materials. Running the reaction at the lowest effective temperature can mitigate thermal degradation.

  • Steric Hindrance: The ethoxy group ortho to the bromine can present steric challenges, hindering the approach of the catalyst and the coupling partner.

    • Solution: The use of sterically demanding ligands can, counterintuitively, sometimes improve reaction outcomes by promoting reductive elimination. Experiment with a panel of ligands with varying steric bulk.

Below is a decision-making workflow for troubleshooting low conversion:

troubleshooting_low_conversion start Low Conversion Observed check_catalyst Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Verify Reagent Quality (Purity, Degassing) start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand Inefficient Oxidative Addition Suspected optimize_base_solvent Test Different Base/Solvent Combinations check_conditions->optimize_base_solvent Suboptimal Conditions Likely purify_reagents Purify/Degas Starting Materials check_reagents->purify_reagents Catalyst Deactivation Suspected successful_reaction Improved Conversion optimize_ligand->successful_reaction optimize_base_solvent->successful_reaction purify_reagents->successful_reaction

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing significant formation of phenol (or other C-O bond cleavage products) in my reaction mixture. Why is this happening and how can I prevent it?

Answer:

The formation of phenol indicates cleavage of the aryl-oxygen bond in this compound. This is a known side reaction, particularly with certain catalysts and conditions.

  • Palladium-Catalyzed Reductive Hydrolysis: In the presence of a palladium catalyst, H₂, and water, aryl ethers can undergo reductive hydrolysis.[7][8] This pathway involves partial hydrogenation of the aromatic ring to an enol ether, which is then susceptible to hydrolysis.[7]

    • Solution: Ensure your reaction is conducted under strictly anhydrous and inert conditions if C-O cleavage is a problem. If H₂ is used as a reductant in a related step, consider alternative hydrogen sources.

  • Strongly Basic Conditions: Ethers can be cleaved by strongly basic agents, although this is generally less common for aryl ethers compared to alkyl ethers.[9] However, at elevated temperatures, some strong bases may contribute to ether cleavage.

    • Solution: Screen milder bases for your reaction. For example, if you are using a very strong base like an organolithium reagent, consider if a carbonate or phosphate base could be sufficient.

  • Nickel Catalysis: While highly effective for C-O bond activation, nickel catalysts are specifically employed for this purpose.[10] If your goal is to couple at the C-Br position without affecting the C-O bond, a nickel catalyst might be too reactive.

    • Solution: If you are using a nickel catalyst and observing ether cleavage, switch to a palladium-based system, which is generally more selective for C-Br activation over C-O activation.

Question 3: My reaction kinetics are not reproducible between batches. What factors could be contributing to this variability?

Answer:

Reproducibility issues in kinetics often point to subtle variations in reaction setup and reagent quality.

  • Catalyst Quality and Pre-activation: The activity of your catalyst can vary between batches, especially if it is air-sensitive. Inconsistent in situ generation of the active catalyst can also lead to variable kinetics.

    • Solution: Use a pre-catalyst that is known to be air-stable (e.g., some Buchwald G3 or G4 palladacycles).[11] Alternatively, ensure your method for generating the active catalyst is highly consistent.

  • Water Content: For reactions that are sensitive to water, such as those using anhydrous K₃PO₄, even small, variable amounts of water can significantly impact the reaction rate.[2] Conversely, some reactions require a specific amount of water to proceed efficiently.

    • Solution: Use rigorously dried solvents and reagents. If water is a necessary component, add a specific, controlled amount to each reaction.

  • Degassing Efficiency: The level of dissolved oxygen can vary depending on the degassing method (e.g., sparging with an inert gas vs. freeze-pump-thaw cycles).[12] Oxygen can lead to catalyst deactivation and the formation of side products, affecting the overall reaction rate.

    • Solution: Standardize your degassing procedure. For sensitive reactions, freeze-pump-thaw is the most effective method.[12]

ParameterPotential Source of VariabilityRecommended Action
Catalyst Batch-to-batch differences in activity; inconsistent pre-activation.Use a stable pre-catalyst or standardize the in situ generation protocol.
Solvent Variable water content; dissolved oxygen.Use freshly dried, degassed solvents. Standardize the degassing method.
Base Particle size and surface area; hydration level.Grind the base to a fine, consistent powder.[2] Dry the base before use if necessary.
Atmosphere Leaks in the reaction setup allowing oxygen ingress.Ensure all glassware and connections are properly sealed. Maintain a positive pressure of inert gas.

Table 1: Factors Affecting Reproducibility in Kinetic Studies.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for catalysts with this compound?

A1: The choice of metal is paramount. Palladium is the most common and generally selective catalyst for cross-coupling at the C-Br bond of aryl bromides.[13] Copper catalysts are often used in Ullmann-type C-O or C-N coupling reactions.[3][14] Nickel catalysts are particularly effective for activating the typically less reactive C-O bond of aryl ethers, so they should be used with caution if selective C-Br coupling is desired.[10]

Q2: How does the ethoxy group in this compound influence its reactivity compared to bromobenzene?

A2: The ortho-ethoxy group has two main effects:

  • Electronic Effect: The oxygen atom is an electron-donating group by resonance, which can make the C-Br bond stronger and the oxidative addition step of the catalytic cycle more challenging compared to bromobenzene.[2]

  • Steric Effect: The ethoxy group provides steric hindrance around the reaction center, which can disfavor the approach of bulky catalysts or coupling partners.[11]

These factors often necessitate the use of more active catalyst systems (e.g., those with bulky, electron-rich ligands) to achieve good results.

Q3: What is "catalyst poisoning" and how can I avoid it in my this compound reactions?

A3: Catalyst poisoning refers to the deactivation of a catalyst by strong chemisorption of a species onto its active sites, blocking them from participating in the desired reaction.[5] Common poisons for palladium catalysts include sulfur-containing compounds, un-degassed solvents (oxygen), and sometimes coordinating solvents like nitriles.[11]

  • Avoidance: Use high-purity reagents and solvents. If you suspect your starting materials contain impurities, purify them before use. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

Q4: Can I monitor the kinetics of my this compound reaction in real-time?

A4: Yes, several techniques can be used for real-time kinetic analysis. In-situ spectroscopic methods like ReactIR (FTIR) or Raman spectroscopy can monitor the concentration of reactants and products over time. Alternatively, you can take aliquots from the reaction at specific time intervals, quench them, and analyze them by GC, HPLC, or NMR.[13] This allows you to determine reaction rates and catalyst turnover numbers.

Below is a general workflow for a kinetic study:

kinetic_study_workflow setup Reaction Setup (Catalyst, Base, Solvent) initiation Initiate Reaction (Add this compound & Coupling Partner) setup->initiation sampling Sampling at Timed Intervals initiation->sampling quenching Quench Aliquots sampling->quenching analysis Analyze by GC/HPLC/NMR quenching->analysis data_processing Data Processing (Concentration vs. Time) analysis->data_processing kinetics Determine Reaction Order & Rate Constant data_processing->kinetics

Caption: General workflow for a kinetic experiment.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: To a Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), and the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) with a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Reactant Addition: Add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[1]

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-bromophenetole. Our goal is to equip you with the scientific rationale and practical guidance needed to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is sluggish or not proceeding. What is the likely cause?

A1: The slow reactivity of this compound in SNAr reactions is often attributed to the electron-donating nature of the ethoxy group, which does not sufficiently activate the aromatic ring for nucleophilic attack. However, the choice of solvent plays a critical role and is a common source of experimental issues.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can significantly hinder SNAr reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[1][2][3][4] This stabilization of the reactant is often greater than the stabilization of the transition state, leading to a higher activation energy and a slower reaction rate.[5]

  • Non-Polar Solvents (e.g., toluene, hexane): While they don't solvate the nucleophile as strongly, non-polar solvents are often poor choices because many nucleophiles (which are typically salts) have low solubility in them.[6] If the nucleophile is not dissolved, the reaction will be extremely slow.

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Room temperature may be insufficient for a reaction involving a moderately activated substrate like this compound.

Q2: Which type of solvent is optimal for a nucleophilic aromatic substitution on this compound?

A2: For SNAr reactions, polar aprotic solvents are generally the most effective.[1][7]

  • Examples: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone are common choices.[1]

  • Scientific Rationale: Polar aprotic solvents possess large dipole moments that can dissolve ionic nucleophiles, but they lack acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[2][8] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of nucleophilic attack.[4] Studies have shown that SNAr reaction rates can increase by several orders of magnitude when switching from a polar protic to a polar aprotic solvent.[1][9][10]

Q3: I'm observing a competing elimination reaction. How can the solvent influence this side reaction?

A3: While less common with aromatic substrates like this compound itself, if your nucleophile also has basic properties (e.g., sodium methoxide), and there are aliphatic C-H bonds elsewhere in your molecules, elimination reactions (like E2) can occur.

  • Polar Protic Solvents: These solvents can favor E1-type mechanisms if a carbocation can be formed, as they stabilize the ionic intermediates.[1]

  • Polar Aprotic Solvents: These are preferred for E2 reactions as they do not "cage" the base, allowing it to remain reactive.[1]

For a reaction with sodium methoxide, which is a strong base, an E2 mechanism might compete with substitution.[11][12] The choice of solvent can be critical. While polar aprotic solvents are generally favored for SN2/SNAr, the strong basicity of the nucleophile in such a solvent might also enhance the rate of E2.

Q4: How can I monitor the progress of my reaction involving this compound?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the consumption of the starting material (this compound) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative data on the disappearance of reactants and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent quantitative technique, particularly useful if the products are not volatile enough for GC.[13] this compound has a characteristic UV absorbance that can be easily detected.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.[13] The appearance of new characteristic peaks for the product and the disappearance of peaks for this compound will indicate reaction progress.

Troubleshooting Guides

Guide 1: Low or No Conversion in SNAr Reactions
Symptom Potential Cause Troubleshooting Steps & Solutions
No product formation after extended reaction time. Incorrect solvent choice. 1. Switch to a polar aprotic solvent: If using a polar protic solvent like methanol, switch to DMF or DMSO to enhance nucleophile reactivity.[1][7] 2. Ensure solubility: If using a less polar solvent, ensure your nucleophile is adequately dissolved. A phase-transfer catalyst may be necessary.
Insufficient temperature. 1. Increase reaction temperature: Gradually increase the temperature and monitor the reaction by TLC or GC. Many SNAr reactions require heating.[14]
Poor nucleophile. 1. Use a stronger nucleophile: If possible, select a more potent nucleophile. 2. Check nucleophile quality: Ensure the nucleophile has not degraded.
Reaction starts but does not go to completion. Equilibrium reached. 1. Remove a byproduct: If the reaction is reversible, consider if a byproduct can be removed to drive the equilibrium forward.
Decomposition of reactants or products. 1. Run the reaction at a lower temperature for a longer time. 2. Check for colored impurities , which may indicate degradation.[15]
Guide 2: Formation of Unwanted Side Products
Symptom Potential Cause Troubleshooting Steps & Solutions
Multiple spots on TLC or peaks in GC/HPLC. Competing elimination reaction. 1. Use a less basic nucleophile if the desired reaction is substitution. 2. Lower the reaction temperature to favor the substitution pathway, which often has a lower activation energy.
Polysubstitution. In cases of other electrophilic aromatic substitutions on a phenol-like substrate, polar, protic solvents can enhance polysubstitution.[15] While less common for SNAr on this compound, consider solvent effects if multiple reactive sites are present.
Product degradation observed during workup. Product instability to acid or base. 1. Perform a stability test: Before the main workup, take a small aliquot of the reaction mixture and expose it to your planned aqueous wash (e.g., dilute acid or base). Analyze by TLC to see if the product degrades.[16] 2. Use a neutral workup if instability is confirmed.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of this compound with a Nucleophile
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Solvent and Nucleophile Addition: Add a polar aprotic solvent (e.g., DMF, DMSO) to dissolve the this compound. Add the nucleophile (1.1-1.5 equiv.). If the nucleophile is a solid, add it portion-wise.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine to remove the polar aprotic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: Influence of Solvent on Nucleophile Reactivity in SNAr

Caption: Solvent caging of a nucleophile in protic vs. aprotic media.

Diagram 2: Troubleshooting Workflow for a Failed this compound Reaction

G start Reaction Failure: Low/No Conversion check_solvent Is the solvent polar aprotic (DMF, DMSO)? start->check_solvent switch_solvent Switch to a polar aprotic solvent check_solvent->switch_solvent No check_temp Is the reaction heated (e.g., >80°C)? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Increase temperature and monitor check_temp->increase_temp No check_nucleophile Is the nucleophile strong and soluble? check_temp->check_nucleophile Yes increase_temp->check_nucleophile optimize_nucleophile Consider a stronger nucleophile or phase-transfer catalyst check_nucleophile->optimize_nucleophile No success Reaction proceeds check_nucleophile->success Yes optimize_nucleophile->success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromophenetole and 4-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, aryl halides are foundational building blocks for constructing complex molecular architectures. Among these, substituted bromobenzenes are particularly valuable due to their versatility in a wide array of coupling reactions. This guide provides an in-depth comparison of the chemical reactivity of two common isomers: 2-Bromophenetole and 4-Bromophenetole. While structurally similar, the positional difference of the ethoxy group relative to the bromine atom imparts significant and often decisive differences in their reaction kinetics and synthetic utility. Understanding these nuances is critical for reaction optimization, catalyst selection, and rational synthetic design. This document will explore the underlying electronic and steric factors that govern their reactivity and provide comparative insights into their performance in key transformations, including palladium-catalyzed cross-coupling and substitution reactions.

Part 1: The Decisive Influence of Structure: Electronic and Steric Effects

The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the C-Br bond and the steric accessibility of this reaction site. In the case of bromophenetole isomers, the ethoxy (-OCH₂CH₃) group is the primary modulator of these properties.

Electronic Effects: A Tale of Two Forces

The ethoxy group, like other alkoxy substituents, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect deactivates the ring toward electrophilic attack.[1][2]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi (π) system.[1][3] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4][5]

For alkoxy groups, the resonance effect is significantly stronger than the inductive effect.[6] Consequently, the ethoxy group is classified as an activating, ortho-, para-directing group in the context of Electrophilic Aromatic Substitution (EAS).[4][7] In both this compound and 4-Bromophenetole, this electron-donating character enriches the aromatic ring, influencing its interaction with electrophiles and metallic catalysts.

Steric Hindrance: The Ortho Effect

The most critical distinction between the two isomers is the steric environment surrounding the C-Br bond.

  • 4-Bromophenetole: The ethoxy group is located at the para position, remote from the bromine atom. This spatial separation means the C-Br bond is sterically unencumbered and readily accessible to incoming reagents or catalyst complexes.

  • This compound: The ethoxy group is adjacent to the bromine atom. This proximity creates significant steric hindrance , a physical obstruction that can impede the approach of bulky reagents, ligands, or catalyst systems to the reaction center.[8][9][10] This "ortho effect" is often the single most important factor determining the reactivity differences between the two isomers, especially in metal-catalyzed reactions where the formation of bulky intermediates is common.[10]

Below is a general workflow illustrating how these intrinsic properties dictate the experimental approach to comparing their reactivity.

G cluster_0 Structural Analysis cluster_1 Governing Factors cluster_2 Experimental Comparison cluster_3 Conclusion A This compound (Ortho Isomer) C Electronic Effects (+R > -I) A->C D Steric Effects (Hindrance) A->D High Steric Hindrance B 4-Bromophenetole (Para Isomer) B->C B->D Low Steric Hindrance E Select Key Reaction Type (e.g., Suzuki Coupling) C->E D->E F Define Standardized Reaction Conditions E->F G Run Parallel Syntheses F->G H Analyze Outcomes (Yield, Rate, Purity) G->H I Correlate Structure with Reactivity H->I

Caption: General workflow for comparing the reactivity of bromophenetole isomers.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, central to pharmaceutical and materials science.[11][12][13] Here, the steric profile of the aryl halide substrate plays a paramount role.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide to form a new C-C bond.[14][15][16] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Reactivity Comparison:

  • 4-Bromophenetole (Para Isomer): The unhindered C-Br bond allows for facile oxidative addition into the Pd(0) complex. This step is typically fast, leading to high reaction rates and excellent yields even with standard palladium catalysts (e.g., Pd(PPh₃)₄) and ligands.[17]

  • This compound (Ortho Isomer): The bulky ethoxy group adjacent to the bromine atom significantly hinders the oxidative addition step.[10] This steric clash can slow the reaction dramatically or prevent it altogether under standard conditions. To overcome this, more reactive catalysts and specialized, bulky phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the formation of a more reactive, monoligated Pd(0) species that can more easily access the hindered C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Expected Outcomes

SubstrateCatalyst SystemTemperature (°C)Time (h)Expected Yield (%)
4-BromophenetolePd(PPh₃)₄ / K₂CO₃904>90%
This compoundPd(PPh₃)₄ / K₂CO₃9012<20% or No Reaction
This compoundPd₂(dba)₃ / XPhos / K₃PO₄1004>85%
B. Buchwald-Hartwig Amination

This reaction forms a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12][13][18] Similar to the Suzuki coupling, it is highly sensitive to steric hindrance at the aryl halide.[19][20]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Pd(0)L->L-Pd(II)(Ar)(Br) Oxidative Addition (Ar-Br) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(Br)->L-Pd(II)(Ar)(NR2) Amine Coordination & Deprotonation (HNR2, Base) L-Pd(II)(Ar)(NR2)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 L-Pd(II)(Ar)(NR2)->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Reactivity Comparison:

  • 4-Bromophenetole (Para Isomer): Couples efficiently with a wide range of primary and secondary amines using various palladium/ligand systems. The lack of steric hindrance ensures a rapid oxidative addition and subsequent steps.[12]

  • This compound (Ortho Isomer): The reaction is challenging. The steric bulk of the ortho-ethoxy group impedes the approach of the palladium catalyst. Furthermore, if the incoming amine is also sterically demanding, the reaction becomes even more difficult. Successful coupling typically requires the use of advanced, sterically hindered phosphine ligands (often referred to as "Buchwald ligands") and stronger bases (e.g., NaOt-Bu or LHMDS) to facilitate the catalytic cycle.[18]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a vial with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the solvent (e.g., Toluene, 3 mL) followed by the amine (1.2 mmol).

  • Seal the vial and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with an appropriate solvent, filter through celite, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Expected Outcomes

SubstrateAmineLigandBaseExpected Yield (%)
4-BromophenetoleMorpholineP(t-Bu)₃NaOt-Bu>95%
This compoundMorpholineP(t-Bu)₃NaOt-Bu~30-40%
This compoundMorpholineXPhosNaOt-Bu>90%
This compoundDi-iso-propylamineXPhosNaOt-BuLow to moderate

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[21][22] Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23][24]

A crucial requirement for SNAr is the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group.[21][23] These groups are necessary to stabilize the negative charge of the Meisenheimer complex. The electron-donating ethoxy group in both 2- and 4-Bromophenetole disfavors this reaction pathway. Therefore, SNAr reactions on these substrates are generally not feasible unless a strong EWG is also present on the ring.

However, for the purpose of a theoretical comparison (assuming an activating EWG is present), the position of the ethoxy group would still have an influence:

  • 4-Bromophenetole: The para-ethoxy group would donate electron density into the ring, destabilizing the negative charge of the Meisenheimer complex, thus slowing the reaction relative to a substrate without it.

  • This compound: The ortho-ethoxy group would have a similar destabilizing electronic effect. It could also exert a steric effect, potentially hindering the initial attack of the nucleophile on the ipso-carbon.

SnAr_Mechanism Substrate Ar-Br (with EWG) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Addition (Rate-Determining) Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product Elimination LeavingGroup Br⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Summary and Conclusion

The reactivity of this compound and 4-Bromophenetole is a clear demonstration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior.

Feature / Reaction Type4-Bromophenetole (Para Isomer)This compound (Ortho Isomer)Primary Reason for Difference
Steric Hindrance at C-Br LowHighProximity of the ortho-ethoxy group.
Suzuki-Miyaura Coupling Highly reactive with standard catalysts.Challenging; requires specialized, bulky ligands and often more forcing conditions.Steric hindrance impeding oxidative addition.
Buchwald-Hartwig Amination Highly reactive with a broad scope of amines.Challenging; requires advanced ligand systems, especially with bulky amines.Steric hindrance at the catalytic site.
SNAr Reactions Unreactive (disfavored by +R effect of -OEt).Unreactive (disfavored by +R effect and potential steric hindrance).Strong electron-donating nature of the ethoxy group.

References

A Comparative Guide to the Synthesis and NMR Validation of 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromophenetole and the Need for Rigorous Validation

This compound (1-bromo-2-ethoxybenzene) is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. Its synthesis, while seemingly straightforward, requires careful execution and robust analytical validation to ensure purity and correct structure, which are critical for subsequent reactions and the integrity of final products. NMR spectroscopy stands as the primary analytical tool for the unambiguous structural elucidation and purity assessment of this compound. This guide will explore the prevalent synthetic methodology, compare it with viable alternatives, and provide a comprehensive, step-by-step workflow for NMR-based validation.

Synthetic Strategies for this compound: A Comparative Analysis

The most common and classical approach to synthesizing this compound is the Williamson ether synthesis. However, other modern cross-coupling reactions offer alternative pathways.

Williamson Ether Synthesis: The Workhorse Method

The Williamson ether synthesis, a reliable and long-established method, involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this translates to the reaction of 2-bromophenoxide with an ethylating agent.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic proton of 2-bromophenol is first abstracted by a base to form the more nucleophilic 2-bromophenoxide ion. This ion then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage.

Advantages:

  • Well-established and widely understood methodology.

  • Generally proceeds with good yields.

  • Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

  • Requires a strong base to deprotonate the phenol.

  • Reaction conditions can be harsh, potentially leading to side reactions if not carefully controlled.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation offers a copper-catalyzed route to aryl ethers. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

Mechanism: The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the catalyst.

Advantages:

  • Can be effective for the synthesis of diaryl ethers and alkyl aryl ethers.

  • Modern iterations of the reaction can be performed under milder conditions than the traditional high-temperature protocol.

Disadvantages:

  • Often requires high reaction temperatures and stoichiometric amounts of copper in its classical form.[1]

  • Ligands are often necessary to achieve good yields and milder conditions, which can add to the cost and complexity.[2]

Buchwald-Hartwig Etherification: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, can be adapted for the synthesis of ethers (Buchwald-Hartwig etherification). This method couples an aryl halide with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a Pd(II) alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.

Advantages:

  • Generally proceeds under milder conditions than the Ullmann condensation.

  • Exhibits broad substrate scope and functional group tolerance.[3]

Disadvantages:

  • The palladium catalyst and specialized phosphine ligands can be expensive.

  • Optimization of the catalyst, ligand, and reaction conditions is often required.

Experimental Protocol: Williamson Synthesis of this compound and NMR Validation

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis and its subsequent validation by NMR spectroscopy.

Synthesis of this compound

Materials:

  • 2-Bromophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromophenol in a suitable anhydrous solvent such as acetone or DMF.

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-bromophenoxide salt.

  • Add a slight excess (1.1-1.2 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: 2-Bromophenol Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Alkylation Alkylation (Ethyl Halide) Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

NMR Spectroscopic Validation

The validation of the synthesized this compound is achieved through the comparative analysis of the NMR spectra of the starting material (2-bromophenol) and the final product.

NMR Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis and Comparison:

The key to validating the synthesis is to observe the disappearance of the phenolic proton signal from the starting material and the appearance of the characteristic signals for the ethyl group in the product.

Table 1: Comparative ¹H NMR Data

CompoundAromatic Protons (ppm)-OH Proton (ppm)-OCH₂- Protons (ppm)-CH₃ Protons (ppm)
2-Bromophenol6.8 - 7.5 (m, 4H)~5.6 (s, 1H)--
This compound6.8 - 7.6 (m, 4H)-~4.1 (q, 2H)~1.4 (t, 3H)

Table 2: Comparative ¹³C NMR Data

CompoundAromatic Carbons (ppm)C-O (ppm)C-Br (ppm)-OCH₂- (ppm)-CH₃ (ppm)
2-Bromophenol115 - 152~152~112--
This compound112 - 156~156~113~65~15

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the concentration.

Interpretation of Spectral Changes:

  • ¹H NMR: The most telling change is the disappearance of the broad singlet corresponding to the phenolic hydroxyl proton of 2-bromophenol.[4][5] Concurrently, two new signals will appear for this compound: a quartet around 4.1 ppm, representing the two protons of the methylene group (-OCH₂-), and a triplet around 1.4 ppm for the three protons of the methyl group (-CH₃). The quartet arises from the coupling of the methylene protons with the three neighboring methyl protons, and the triplet is due to the coupling of the methyl protons with the two neighboring methylene protons. The aromatic region will show complex multiplets for both compounds.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon attached to the oxygen in this compound will shift slightly downfield compared to 2-bromophenol.[6] The key indicators of successful synthesis are the appearance of two new signals in the aliphatic region: one around 65 ppm for the methylene carbon (-OCH₂-) and another around 15 ppm for the methyl carbon (-CH₃).

Visualization of NMR Validation Logic

NMR_Validation cluster_validation NMR Validation Logic cluster_observations Key Spectral Observations Start Synthesized this compound Acquire_NMR Acquire 1H and 13C NMR Spectra Start->Acquire_NMR Compare_Spectra Compare with 2-Bromophenol Spectra Acquire_NMR->Compare_Spectra Disappearance Disappearance of -OH signal (1H NMR) Compare_Spectra->Disappearance Appearance Appearance of -OCH2CH3 signals (1H & 13C NMR) Compare_Spectra->Appearance Decision Validation Decision Conclusion_Success Conclusion_Success Decision->Conclusion_Success Successful Synthesis Conclusion_Fail Conclusion_Fail Decision->Conclusion_Fail Incomplete/Failed Reaction Disappearance->Decision Appearance->Decision

Caption: Logical workflow for the validation of this compound synthesis using NMR spectroscopy.

Conclusion

The Williamson ether synthesis remains a robust and reliable method for the preparation of this compound. While alternative methods like the Ullmann condensation and Buchwald-Hartwig etherification offer modern, milder approaches, the classical Williamson synthesis is often preferred for its simplicity and cost-effectiveness.

Regardless of the synthetic route chosen, rigorous validation of the final product is paramount. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the unambiguous confirmation of the formation of this compound. By carefully analyzing the changes in the ¹H and ¹³C NMR spectra, particularly the disappearance of the phenolic proton and the appearance of the characteristic ethyl group signals, researchers can confidently verify the success of their synthesis. This guide provides the necessary framework for both the synthesis and the critical validation step, ensuring the quality and reliability of this compound for its diverse applications in scientific research and development.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Commercial 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the integrity of the final product. 2-Bromophenetole (C₈H₉BrO), a key intermediate in the synthesis of pharmaceuticals and other advanced materials, is no exception.[1][2][3][4] The presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and compromised biological activity in downstream applications.

Understanding the Impurity Profile of this compound

A robust purity assessment begins with an understanding of the potential impurities that may be present. The most common synthetic route to this compound is the Williamson ether synthesis, where 2-bromophenol is deprotonated to its phenoxide and subsequently reacted with an ethylating agent (e.g., ethyl bromide or diethyl sulfate).[5][6][7]

Given this, the likely impurity profile includes:

  • Unreacted Starting Materials: Primarily 2-bromophenol.

  • Isomeric Impurities: Positional isomers such as 4-bromophenetole or 3-bromophenetole, which may arise from impurities in the 2-bromophenol starting material.

  • Over-alkylation or Side-Reaction Products: While less common with phenols, side reactions can occur.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Degradation Products: Arising from improper storage or handling.

A comprehensive analytical strategy, therefore, must be capable of separating and identifying these structurally similar compounds. The principle of orthogonal methods —using two or more analytical techniques that rely on different chemical or physical principles—is paramount for achieving a true and reliable purity determination.[8][9][10][11] This guide will focus on a powerful combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented with spectroscopic verification by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of this compound and its potential impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and boiling point, with mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.Identification of functional groups based on the absorption of infrared radiation.
Primary Use Quantification of volatile and semi-volatile impurities; definitive identification.Quantification of non-volatile impurities and isomers; routine purity checks.Absolute purity determination without a specific reference standard for the analyte.Functional group identification and confirmation of molecular structure; rapid screening.
Detects Unreacted 2-bromophenol, isomeric bromophenetoles, residual solvents, volatile side-products.Unreacted 2-bromophenol, isomeric bromophenetoles, less volatile side-products, degradation products.Any proton-containing impurity with a distinct signal from the analyte.Presence of key functional groups (ether, aromatic ring); can indicate gross impurities like residual alcohol (-OH).
LOD/LOQ Low ppm range.[12]~0.01% / ~0.03%.[12]~0.1% / ~0.3%.[12]Generally >1%; not suitable for trace analysis.
Strengths High resolution, excellent for separating isomers; provides structural information from mass spectra.Robust and widely applicable; excellent for routine quality control.Provides an absolute purity value; does not require a reference standard of the analyte itself.Fast, non-destructive, and requires minimal sample preparation.
Limitations Not suitable for non-volatile or thermally labile compounds.May require method development to resolve all impurities; peak identification is not definitive without a mass spectrometer.Lower sensitivity than chromatographic methods; requires a certified internal standard for high accuracy.Provides limited quantitative information; complex mixtures can be difficult to interpret.

Experimental Protocols

The following protocols provide detailed methodologies for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds. Given that this compound and its most likely impurities (2-bromophenol, isomeric bromophenetoles) are amenable to gas chromatography, this method offers high-resolution separation and definitive identification based on mass spectra.[1][13][14][15]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of GC-grade dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

    • Transfer Line Temperature: 280°C

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and known potential impurities like 2-bromophenol.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks. For higher accuracy, use a certified reference standard to create a calibration curve.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and versatile technique for separating compounds based on their polarity. It serves as an excellent orthogonal method to GC-MS, as its separation mechanism is fundamentally different. It is particularly adept at detecting non-volatile or thermally sensitive impurities that might not be amenable to GC.[16][17][18][19]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve the peak shape of phenolic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine purity by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area.

    • For more accurate quantification, an external standard calibration curve should be used with a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). It is an excellent tool for identifying impurities and confirming the structure of the main component. The integration of signals is directly proportional to the number of protons, allowing for a direct molar ratio assessment of impurities to the main compound.[20][21][22][23][24]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field instrument.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity. Add a known amount of a certified internal standard (e.g., maleic anhydride) for qNMR.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (e.g., D1 = 30 s) to ensure full relaxation of all protons.

  • Data Analysis:

    • Identify the characteristic signals for this compound (aromatic protons, ethoxy group protons).

    • Look for signals corresponding to potential impurities. For example, a broad singlet for the hydroxyl proton of residual 2-bromophenol.

    • Calculate purity by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not ideal for quantification of minor impurities, it is an excellent first-pass screening tool to confirm the identity of the material and detect gross impurities.[25][26][27][28]

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Protocol:

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of key functional groups:

      • C-O-C stretch (ether): ~1250-1000 cm⁻¹

      • C-H stretches (aromatic and alkyl): ~3100-2850 cm⁻¹

      • C=C stretches (aromatic): ~1600-1450 cm⁻¹

    • Absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the absence of significant amounts of 2-bromophenol.

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the purity assessment of a commercial this compound sample.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Initial Screening & Identification cluster_1 Orthogonal Purity Analysis cluster_2 Structural & Absolute Purity Verification cluster_3 Final Assessment Sample Commercial this compound Sample FTIR FTIR Analysis Sample->FTIR ID_Confirm Identity Confirmation (Functional Groups) FTIR->ID_Confirm GCMS GC-MS Analysis ID_Confirm->GCMS Identity OK HPLC HPLC-UV Analysis ID_Confirm->HPLC Identity OK NMR ¹H NMR / qNMR Analysis ID_Confirm->NMR Identity OK Purity_GC Purity (%) & Volatile Impurities ID GCMS->Purity_GC Purity_HPLC Purity (%) & Non-Volatile Impurities Profile HPLC->Purity_HPLC Data_Review Comprehensive Data Review (Compare Orthogonal Results) Purity_GC->Data_Review Purity_HPLC->Data_Review Structure_Confirm Structural Confirmation & Absolute Purity NMR->Structure_Confirm Structure_Confirm->Data_Review Final_Report Final Purity Report & Certificate of Analysis Data_Review->Final_Report

Caption: A comprehensive workflow for assessing the purity of this compound.

Conclusion

The rigorous assessment of purity for a critical raw material like this compound is a non-negotiable aspect of high-quality research and development. A single analytical technique, while useful, can provide a misleading sense of security. By adopting an orthogonal approach, employing both high-resolution GC-MS and robust HPLC, and corroborating findings with spectroscopic techniques like NMR and FTIR, researchers can build a comprehensive and trustworthy profile of their material. This multi-faceted strategy not only validates the purity of the commercial product but also provides the in-depth understanding necessary to troubleshoot downstream processes and ensure the ultimate success of the synthetic endeavor.

References

A Comparative Spectroscopic Guide to 2-Bromophenetole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. This guide offers an in-depth comparison of the spectroscopic properties of 2-Bromophenetole and its derivatives, grounded in experimental data and established scientific principles. We will explore how substitutions on the phenetole scaffold influence its spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a framework for the identification and characterization of this important class of compounds.

Introduction to this compound and its Spectroscopic Significance

This compound, or 1-bromo-2-ethoxybenzene, is a halogenated aromatic ether. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding this baseline signature is crucial for identifying and characterizing its derivatives, which are of interest in various fields, including medicinal chemistry and materials science. The electronic effects of the bromine and ethoxy substituents, as well as their steric interactions, profoundly influence the chemical environment of the molecule's atoms, leading to distinct shifts and patterns in their spectra.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, followed by a comparative analysis with its derivatives, notably 4-Bromophenetole and 2-Bromo-4-nitrophenetole. This comparison will illuminate how the position and electronic nature of substituents alter the spectroscopic landscape.

Spectroscopic Analysis of this compound

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the protons of the ethoxy group. The ortho-position of the bromine and ethoxy groups leads to a complex splitting pattern in the aromatic region due to the distinct chemical environments of the four aromatic protons.

  • Ethoxy Group: The ethoxy group gives rise to a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂). This characteristic pattern is due to the coupling between the methyl and methylene protons (³J ≈ 7 Hz). The downfield shift of the methylene protons is a direct result of the deshielding effect of the adjacent oxygen atom.

  • Aromatic Region: The four aromatic protons resonate in the region of 6.8-7.6 ppm. The proton ortho to the bromine atom is typically the most downfield, while the proton ortho to the ethoxy group is the most upfield due to the electron-donating nature of the ether oxygen. The complex splitting arises from ortho, meta, and para couplings between the aromatic protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, we expect to see eight distinct signals: six for the aromatic carbons and two for the ethoxy group carbons.

  • Ethoxy Group: The methyl carbon (CH₃) appears at a higher field (around 15 ppm), while the methylene carbon (OCH₂) is deshielded by the oxygen and appears further downfield (around 65 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-Br) is found at a relatively upfield position for a substituted aromatic carbon (around 113 ppm) due to the "heavy atom effect" of bromine. The carbon attached to the ethoxy group (C-O) is significantly deshielded and appears at a lower field (around 156 ppm). The remaining aromatic carbons have chemical shifts between 115 and 134 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound displays several characteristic absorption bands.

  • C-O-C Stretching: The most prominent features for an aromatic ether are the asymmetric and symmetric C-O-C stretching vibrations. An intense, sharp band is typically observed around 1245 cm⁻¹ for the aryl-alkyl ether C-O stretch.

  • Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹, but it can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound has several key features.

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For this compound (C₈H₉BrO), these peaks will be at m/z 200 and 202.[1]

  • Fragmentation Pattern: Common fragmentation pathways for ethers include cleavage of the C-O bond. A significant fragmentation pathway for this compound involves the loss of an ethyl radical (•CH₂CH₃) to form a bromophenoxy cation. Another characteristic fragmentation is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, followed by loss of a bromine radical.

Spectroscopic Comparison with Derivatives

The addition of other substituents to the this compound scaffold significantly alters the spectroscopic data. Here, we compare this compound with 4-Bromophenetole and 2-Bromo-4-nitrophenetole.

4-Bromophenetole: A Positional Isomer

Shifting the bromine atom from the ortho to the para position simplifies the NMR spectra and alters the vibrational modes in the IR spectrum.

  • ¹H NMR: The aromatic region of 4-Bromophenetole is much simpler than that of its ortho isomer. Due to the symmetry of the para-substituted ring, the four aromatic protons appear as two distinct doublets, each integrating to two protons.[2] This is a classic AA'BB' spin system. The ethoxy group signals remain a triplet and a quartet.

  • ¹³C NMR: The ¹³C NMR spectrum of 4-Bromophenetole will also be simpler, showing only six signals in total: four for the aromatic carbons (due to symmetry) and two for the ethoxy group.

  • IR Spectroscopy: The C-O-C and aromatic C-H and C=C stretching frequencies will be similar to the ortho isomer. However, the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ will be different, reflecting the change in substitution pattern.

  • Mass Spectrometry: The molecular ion will be identical to this compound (m/z 200 and 202). The fragmentation pattern is expected to be similar, with the formation of a stable bromophenoxy cation.

2-Bromo-4-nitrophenetole: Introducing a Strong Electron-Withdrawing Group

The addition of a strongly electron-withdrawing nitro group at the para-position to the bromine atom dramatically influences the electronic environment of the molecule, leading to significant changes in the spectra.

  • ¹H NMR: The nitro group causes a significant downfield shift of the aromatic protons, particularly the proton ortho to it. The aromatic region will show three distinct signals, each integrating to one proton, with splitting patterns determined by their ortho and meta relationships.

  • ¹³C NMR: The nitro group will cause a downfield shift of the aromatic carbons, especially the carbon to which it is attached and the carbons ortho and para to it.

  • IR Spectroscopy: The most notable addition to the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3]

  • Mass Spectrometry: The molecular ion will be at a higher m/z value due to the addition of the nitro group (C₈H₈BrNO₃), appearing as a pair of peaks at m/z 245 and 247. The fragmentation pattern will be influenced by the presence of the nitro group, with potential loss of NO₂ or NO.

Tabulated Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
This compound ~1.4 (t, 3H), ~4.1 (q, 2H), 6.8-7.6 (m, 4H)~15 (CH₃), ~65 (OCH₂), ~113 (C-Br), 115-134 (Ar-C), ~156 (C-O)~1245 (C-O-C), 1400-1600 (C=C), >3000 (Ar C-H)200/202 (M⁺)
4-Bromophenetole ~1.4 (t, 3H), ~4.0 (q, 2H), ~6.8 (d, 2H), ~7.4 (d, 2H)[2]~15 (CH₃), ~64 (OCH₂), ~114 (C-Br), ~116 (Ar-CH), ~132 (Ar-CH), ~158 (C-O)~1240 (C-O-C), 1400-1600 (C=C), >3000 (Ar C-H)200/202 (M⁺)
2-Bromo-4-nitrophenetole Ethoxy signals, Aromatic signals significantly downfieldEthoxy signals, Aromatic signals downfield~1520 & ~1340 (NO₂), ~1250 (C-O-C)[3]245/247 (M⁺)

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures.

Sample Preparation
  • NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Mass Spectrometry: Samples are introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • IR: FTIR spectrometers are used to record the infrared spectra, typically over the range of 4000-400 cm⁻¹.

  • MS: Electron ionization (EI) at 70 eV is a common method for generating the mass spectra of these compounds.

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Derivative NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film or KBr pellet Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data structural_relationships This compound This compound (ortho-isomer) 4-Bromophenetole 4-Bromophenetole (para-isomer) This compound->4-Bromophenetole Positional Isomerism 2-Bromo-4-nitrophenetole 2-Bromo-4-nitrophenetole (nitro-derivative) This compound->2-Bromo-4-nitrophenetole Substitution

References

A Comparative Guide to the Biological Activity of 2-Bromophenetole Derivatives and Related Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of novel therapeutic agents is in constant evolution. Among the myriad of synthetic compounds, halogenated phenols, and their derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the biological activities of bromophenol derivatives, with a special focus on inferring the potential of 2-Bromophenetole derivatives through structure-activity relationship (SAR) studies. By examining experimental data and the underlying mechanisms, we aim to provide a valuable resource for the rational design of new and effective therapeutic molecules.

Introduction to Bromophenols and the Significance of the Ethoxy Moiety

Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. Naturally found in marine organisms, these compounds have been the subject of extensive research due to their wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] The specific biological effects of a bromophenol derivative are intricately linked to the nature and position of its substituents on the phenyl ring.

This compound, or 1-bromo-2-ethoxybenzene, represents a key structural motif within this class. The presence of an ethoxy (-OCH2CH3) group in place of a hydroxyl (-OH) group can significantly alter the compound's physicochemical properties, such as lipophilicity, and consequently, its biological activity and pharmacokinetic profile. While direct experimental data on a wide range of this compound derivatives is emerging, we can extrapolate potential activities by analyzing the extensive research on other bromophenol derivatives and related ethoxy-substituted compounds.

Anticancer Activity: A Promising Frontier

The cytotoxic potential of bromophenol derivatives against various cancer cell lines is one of their most explored biological activities.[2][3] The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[2]

Comparative Efficacy of Bromophenol Derivatives

Numerous studies have demonstrated the potent anticancer effects of various bromophenol derivatives. For instance, a series of bromophenol hybrids incorporating an indolin-2-one moiety exhibited significant inhibitory activity against human cancer cell lines such as A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon).[3] Another study highlighted that certain methylated and acetylated bromophenol derivatives could inhibit the viability and induce apoptosis in leukemia K562 cells.[1]

The table below summarizes the anticancer activity of selected bromophenol derivatives, providing a comparative overview of their potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Bromophenol-Indolin-2-one HybridsA549, Bel7402, HepG2, HeLa, HCT116Potent Activity (Specific IC50 values vary by compound)[3]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Not specified, but induced apoptosis[1]
Ethoxyphenyl Butene DerivativeHeLa (Cervical)25.1 ± 1.5 (24h), 16.9 ± 0.9 (48h), 11.2 ± 0.7 (72h)[4]

Insight into the Role of the Ethoxy Group: The study on ethoxyphenyl butene derivatives provides a valuable clue into the potential of this compound derivatives. The presence of the ethoxy group in the active compound suggests that this modification is compatible with, and may even enhance, cytotoxic activity.[4] The increased lipophilicity conferred by the ethyl group, compared to a methyl or hydroxyl group, could facilitate cell membrane penetration, leading to higher intracellular concentrations of the drug.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with various concentrations of the test compound incubate1->treat incubate2 Incubate for a specified period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read calculate Calculate IC50 value read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Bromophenol derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6]

Comparative Efficacy of Bromophenol Derivatives

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusGood activity[5]
3-bromo-2,6-dihydroxyacetophenoneMRSAGood activity[5]
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicans12.5[7]
Synthetic BromophenolsS. aureus, B. subtilis, M. luteus, P. vulgaris, S. typhimuriumPotent activity[6]

Structure-Activity Relationship Insights: SAR studies have revealed that the number and position of bromine atoms, as well as the presence of hydroxyl groups, significantly influence the antimicrobial activity of bromophenol derivatives.[5] The introduction of an ethoxy group in this compound derivatives could modulate their antimicrobial profile. The increased lipophilicity might enhance their ability to disrupt bacterial cell membranes, a common mechanism of action for phenolic compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout MIC Determination prepare_compound Prepare serial dilutions of the test compound in a 96-well plate prepare_inoculum Prepare a standardized bacterial/fungal inoculum inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Enzyme Inhibition: Targeting Key Biological Pathways

Bromophenol derivatives have also been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential in a range of diseases, including Alzheimer's disease and glaucoma.[8][9]

Comparative Efficacy of Bromophenol Derivatives as Enzyme Inhibitors

The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound Class/DerivativeTarget EnzymeKi (nM)Reference
Novel BromophenolsAcetylcholinesterase (AChE)6.54 - 24.86[9]
Novel BromophenolsCarbonic Anhydrase I (hCA I)2.53 - 25.67[9]
Novel BromophenolsCarbonic Anhydrase II (hCA II)1.63 - 15.05[9]
Bromophenol Derivativesα-Glucosidase43.62 - 144.37[10]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate derivativesAcetylcholinesterase (AChE)0.13 - 14.74[11]
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate derivativesButyrylcholinesterase (BChE)5.11 - 23.95[11]

The Potential of this compound Derivatives as Enzyme Inhibitors: The diverse enzyme inhibitory profiles of bromophenol derivatives suggest that this compound derivatives could also be effective modulators of enzymatic activity. The ethoxy group could influence the binding affinity and selectivity of the compound for the enzyme's active site. For instance, the hydrophobic nature of the ethoxy group might favor interactions with hydrophobic pockets within the enzyme, potentially leading to enhanced inhibitory potency.

Conclusion and Future Directions

The collective evidence strongly supports the significant and diverse biological activities of bromophenol derivatives. While direct and extensive data on this compound derivatives remain to be fully explored, the structure-activity relationships established for the broader class of bromophenols provide a solid foundation for predicting their potential. The introduction of an ethoxy group is a key structural modification that can influence a compound's lipophilicity, membrane permeability, and interaction with biological targets.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such studies will be crucial in elucidating the specific contributions of the ethoxy group to the anticancer, antimicrobial, and enzyme inhibitory activities of this promising class of compounds. The comparative data and experimental protocols presented in this guide offer a starting point for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.

References

A Strategic Guide to Alternatives for 2-Bromophenetole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Workhorse Reagent

2-Bromophenetole is a widely utilized aryl bromide in organic synthesis, serving as a reliable precursor for introducing the 2-ethoxyphenyl moiety into a vast array of molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it functions as a robust electrophilic partner. However, reliance on a single reagent can limit synthetic flexibility. The pursuit of alternative reagents is driven by several key factors: modulating reactivity to suit specific substrates, improving cost-effectiveness, navigating intellectual property landscapes, and enabling novel synthetic strategies that may be inaccessible with this compound.

This guide provides a comparative analysis of viable alternatives to this compound, categorized by their synthetic application. We will explore alternative electrophiles that offer different reactivity profiles, nucleophilic reagents that invert the polarity of the synthetic approach, and direct, halide-free functionalization methods. Each alternative is presented with supporting data, mechanistic insights, and detailed experimental protocols to empower researchers in making strategic, evidence-based decisions for their synthetic campaigns.

Chapter 1: The Electrophilic Approach: Tuning Reactivity Beyond Bromine

The most direct alternatives to this compound are other 2-ethoxyphenyl electrophiles where the bromine atom is replaced by a different leaving group. The choice of leaving group is a critical experimental parameter that directly influences the rate of the often rate-limiting oxidative addition step in palladium-catalyzed cross-coupling cycles.[1][2]

The established reactivity trend for aryl halides and pseudohalides provides a predictable framework for reagent selection: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1][2][3][4]

  • 2-Iodophenetole : As the most reactive halide, it facilitates oxidative addition under significantly milder conditions (lower temperatures, less reactive catalysts) compared to its bromo- and chloro-counterparts.[1][4] This is particularly advantageous for thermally sensitive substrates or when trying to minimize side reactions.

  • 2-Chlorophenetole : Situated at the lower end of the reactivity spectrum, 2-chlorophenetole is often the most cost-effective option. However, its use necessitates more specialized and highly active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes) to achieve efficient coupling.[2][5]

  • 2-Ethoxyphenyl Triflate : Triflates (trifluoromethanesulfonates) are excellent pseudohalide leaving groups, often exhibiting reactivity comparable to or greater than aryl iodides.[3][6] They are readily prepared from the corresponding phenol (2-ethoxyphenol), providing a straightforward entry point if the phenol is more accessible than the aryl halide. Their high reactivity allows for couplings at or near room temperature.[6][7]

Data Presentation 1: Comparison of 2-Ethoxyphenyl Electrophiles in Suzuki-Miyaura Coupling
Parameter2-ChlorophenetoleThis compound2-Iodophenetole2-Ethoxyphenyl Triflate
Relative Reactivity LowMediumHighVery High
Typical Catalyst Pd(OAc)₂ / SPhos or XPhosPd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄Pd(OAc)₂ / PCy₃ or P(t-Bu)₃
Typical Temp. (°C) 80 - 12080 - 10050 - 80Room Temp. - 80
Relative Cost LowMediumHighMedium-High
Key Advantage Cost-EffectivenessBalanced Reactivity & CostMild Reaction ConditionsHigh Reactivity, Phenol Precursor
Key Disadvantage Requires Active CatalystCan Be SluggishHigher CostMoisture Sensitive Precursor (Tf₂O)

Data compiled from representative procedures and general reactivity principles.[1][2][3][6][7][8]

Chapter 2: Inverting Polarity: Nucleophilic and Halide-Free Strategies

Instead of employing an electrophilic 2-ethoxyphenyl source, a synthetic chemist can redesign the route to use a nucleophilic equivalent. This strategic shift opens the door to different reaction classes and can be particularly useful when the primary substrate is an aryl halide or triflate.

The Suzuki-Miyaura Workhorse: 2-Ethoxyphenylboronic Acid

2-Ethoxyphenylboronic acid and its corresponding esters are premier nucleophilic reagents for introducing the 2-ethoxyphenyl moiety via Suzuki-Miyaura coupling.[9][10][11] These reagents are generally stable, crystalline solids with good functional group tolerance, making them highly versatile in complex molecule synthesis.[10][12] While their synthesis often originates from this compound (via lithiation or Grignard formation followed by quenching with a trialkyl borate), their commercial availability makes them a convenient off-the-shelf option.[9][12]

The Power of Directed ortho-Metalation (DoM)

A more advanced and atom-economical strategy is the Directed ortho-Metalation (DoM) of phenetole itself.[13][14] The ethoxy group's oxygen atom acts as a directing metalation group (DMG), coordinating to a strong organolithium base (e.g., n-BuLi or sec-BuLi, often with an additive like TMEDA).[15][16] This interaction facilitates the regioselective deprotonation of the proton ortho to the ethoxy group, generating a potent (2-ethoxyphenyl)lithium nucleophile in situ.[13] This species can then be trapped with a wide range of electrophiles, including boronic esters (for subsequent Suzuki), aldehydes, ketones, or CO₂.

Causality of DoM: The Lewis basic oxygen of the ethoxy group coordinates to the Lewis acidic lithium of the alkyllithium base. This pre-complexation brings the base into close proximity to the ortho-protons, kinetically favoring their abstraction over any other protons on the ring.[14][15] This method completely bypasses the need for a halogenated precursor.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the divergent synthetic pathways for incorporating the 2-ethoxyphenyl moiety, highlighting the choice between electrophilic, nucleophilic, and halide-free starting materials.

G cluster_0 Electrophilic Reagents cluster_1 Nucleophilic Reagents cluster_2 Synthetic Target ArBr This compound Coupling Cross-Coupling Reaction ArBr->Coupling + Nucleophile (e.g., R-B(OH)₂) ArCl 2-Chlorophenetole ArCl->Coupling + Nucleophile (e.g., R-B(OH)₂) ArI 2-Iodophenetole ArI->Coupling + Nucleophile (e.g., R-B(OH)₂) ArOTf 2-Ethoxyphenyl Triflate ArOTf->Coupling + Nucleophile (e.g., R-B(OH)₂) ArBOH 2-Ethoxyphenylboronic Acid ArBOH->Coupling + Electrophile (e.g., R-Br) ArLi_DoM (2-Ethoxyphenyl)lithium (via DoM of Phenetole) ArLi_DoM->Coupling + Electrophile (e.g., R-Br) Target Target Molecule (Containing 2-Ethoxyphenyl Moiety) Coupling->Target

Caption: Divergent pathways to a 2-ethoxyphenyl-containing target molecule.

Chapter 3: Detailed Experimental Protocols

To provide a practical comparison, this section details standardized protocols for a Suzuki-Miyaura coupling reaction to synthesize 2-ethoxybiphenyl, illustrating the different approaches.

Protocol 3.1: Electrophilic Route using this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-ethoxybiphenyl.

Protocol 3.2: Nucleophilic Route via Directed ortho-Metalation (DoM)

CAUTION: This procedure involves pyrophoric reagents and requires strict anhydrous and anaerobic techniques.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer, septum, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and phenetole (1.0 mmol, 1.0 equiv).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 mmol, 1.1 equiv, as a solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the bright yellow-orange aryllithium indicates successful deprotonation.

  • Transmetalation: In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Transfer this solution via cannula to the aryllithium solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.

  • Coupling: To this solution, add iodobenzene (1.1 mmol, 1.1 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours.

  • Work-up & Purification: Cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Proceed with an extractive work-up and purification as described in Protocol 3.1.

Decision-Making Workflow

Choosing the optimal reagent is a multi-factorial decision. The following flowchart provides a logical guide for this selection process.

G cluster_nucleophile Use Nucleophilic 2-EtO-Ph Reagent cluster_electrophile Use Electrophilic 2-EtO-Ph Reagent start START: Need to form a C-C bond to a 2-ethoxyphenyl ring? q1 Is the coupling partner an electrophile (e.g., Ar-X)? start->q1 q2 Are cryogenic conditions (-78 °C) and pyrophoric reagents feasible? q1->q2 Yes q3 What is the priority? q1->q3 No (Partner is Nucleophile) dom Use Directed ortho-Metalation (DoM) of Phenetole q2->dom Yes boronic Use 2-Ethoxyphenylboronic Acid q2->boronic No cost Use 2-Chlorophenetole (Requires active catalyst) q3->cost Lowest Cost reactivity Use 2-Iodophenetole or 2-Ethoxyphenyl Triflate q3->reactivity Highest Reactivity / Mildest Conditions standard Use this compound (Balanced choice) q3->standard Standard / Default

Caption: A logical workflow for selecting a this compound alternative.

Conclusion

While this compound remains a valuable and reliable reagent, a modern synthetic chemist's toolkit should be equipped with a range of alternatives. For enhanced reactivity and milder conditions, 2-iodophenetole and 2-ethoxyphenyl triflates are superior choices. For cost-sensitive, large-scale syntheses, 2-chlorophenetole, paired with an appropriate high-activity catalyst, is an excellent option.

Perhaps most powerfully, inverting the synthetic polarity by using 2-ethoxyphenylboronic acid or employing the elegant, halide-free Directed ortho-Metalation strategy provides unparalleled flexibility. The ability to choose the right tool for the job—based on reactivity, cost, scale, and functional group compatibility—is paramount for efficient and successful molecular construction. This guide serves as a foundational resource for navigating these choices with confidence and scientific rigor.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Bromophenetole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the certainty of our measurements is paramount. Every result that informs a decision—from raw material acceptance to final product release—must be underpinned by robust, reliable, and rigorously tested analytical methods. For a compound like 2-Bromophenetole (1-Bromo-2-ethoxybenzene), often used as an intermediate or building block in organic synthesis, ensuring its purity and concentration is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison and cross-validation strategy for three powerful, yet distinct, analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is not just to present protocols but to dissect the causality behind our experimental choices, creating a self-validating framework that ensures inter-method consistency and data integrity, in alignment with regulatory standards such as the ICH Q2(R1) guideline.[1][2][3][4]

Pillar 1: Understanding the Analyte & Method Selection Rationale

This compound is a semi-volatile aromatic ether. Its physicochemical properties—moderate boiling point, aromatic structure, and solubility in common organic solvents—make it amenable to several analytical techniques.[5] The choice of which method to employ depends on the specific question being asked. Is it for trace impurity identification, routine quality control, or primary standard characterization?

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds.[6] Its high separation efficiency combined with the specificity of mass spectrometry makes it ideal for identifying and quantifying this compound, especially in complex matrices where structurally similar impurities may be present.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A workhorse of the pharmaceutical industry, reverse-phase HPLC is excellent for separating compounds based on their hydrophobicity.[8][9][10] It is a robust and highly reproducible technique for potency and purity assays, particularly for non-volatile impurities that would not be detected by GC.[7]

  • Quantitative NMR (qNMR): A primary ratio analytical method, qNMR stands apart because it does not require a chemically identical reference standard for the analyte.[11] The signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate purity or concentration determination by comparing the analyte's signal integral to that of a certified internal standard.[12][13] This makes it invaluable for certifying in-house reference standards.

Pillar 2: In-Depth Experimental Protocols

Here, we detail the methodologies for each technique. The causality behind each parameter is explained to provide a deeper understanding of the method's mechanics.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for high specificity and sensitivity, leveraging the resolving power of gas chromatography and the definitive identification capabilities of mass spectrometry.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 20.0 mL of ethyl acetate to create a stock solution of ~1 mg/mL.

    • Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Causality: Ethyl acetate is a suitable solvent due to its volatility and compatibility with the GC system. A well-defined concentration range is essential for establishing linearity as per ICH Q2(R1).[1]

  • Instrumentation & Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

      • Causality: A DB-5ms column is a non-polar column that provides excellent separation for a wide range of semi-volatile aromatic compounds based on their boiling points.

    • Injector: Split/Splitless, operated in Split mode (50:1 ratio) at 250°C.

      • Causality: Split injection prevents column overloading and ensures sharp chromatographic peaks. The high temperature ensures complete volatilization of this compound.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

      • Causality: The temperature program is optimized to provide a good separation between the solvent peak, the analyte, and any potential impurities with different boiling points.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (40-400 amu) for impurity identification.

      • SIM Ions for this compound (C8H9BrO, MW ~201.06): Monitor ions such as m/z 200/202 (molecular ion pair for Br isotopes) and 172/174 (loss of C2H4).[14]

      • Causality: EI at 70 eV provides reproducible fragmentation patterns for library matching and identification. SIM mode dramatically increases sensitivity and selectivity for the target analyte by reducing chemical noise.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for robust, routine quantification of this compound and the detection of non-volatile, polar, or high molecular weight impurities.

Experimental Protocol:

  • Sample Preparation:

    • Use the same ~1 mg/mL stock solution prepared for the GC-MS method, but dissolve the initial sample in the mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Causality: Dissolving the sample in the mobile phase prevents peak distortion. Filtering removes particulates that could damage the HPLC system.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

      • Causality: A C18 column is the standard for reverse-phase chromatography, retaining non-polar compounds like this compound through hydrophobic interactions.[8][15]

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water (containing 0.1% Formic Acid).

      • Causality: The acetonitrile/water ratio is chosen to achieve a reasonable retention time (typically 3-10 minutes). Formic acid is added to acidify the mobile phase, which sharpens the peak shape of phenolic compounds by suppressing the ionization of any residual silanol groups on the column packing.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: DAD at 272 nm.

      • Causality: The aromatic ring of this compound absorbs UV light. 272 nm is chosen based on a UV scan to find the absorbance maximum (λmax), ensuring maximum sensitivity. A DAD allows for peak purity analysis by comparing spectra across the peak.

Method C: Quantitative NMR (qNMR)

This protocol provides a primary method for determining the absolute purity of this compound without needing a specific this compound reference standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure both sample and standard are fully dissolved.

    • Causality: The internal standard must have signals that do not overlap with the analyte signals, be stable, non-volatile, and have a known purity.[13] Maleic acid provides a sharp singlet in a relatively clear region of the spectrum. Accurate weighing is critical as the calculation is based on mass ratios.[12]

  • Instrumentation & Conditions:

    • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Solvent: CDCl3.

    • Experiment: Standard 1D proton (¹H) NMR.

    • Key Acquisition Parameters:

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for quantitative work).

      • Pulse Angle: 90° flip angle.

      • Number of Scans: ≥ 16 (to ensure good signal-to-noise).

      • Causality: A long relaxation delay is the most critical parameter for qNMR. It ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons.[12][13]

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the quartet of the -OCH2- group) and a signal from the internal standard (the singlet of the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula[13]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • std = Internal Standard

Pillar 3: The Cross-Validation Framework

Cross-validation is the formal process of demonstrating that different analytical methods produce comparable, reliable results for the same sample.[17][18][19] This is crucial when transferring a method or establishing orthogonal methods for comprehensive quality control.

Cross-Validation Workflow Diagram

The following diagram illustrates the workflow for comparing the three analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison start Single Batch of This compound stock Prepare Master Stock Solution (~1 mg/mL) start->stock samples Create Validation Samples (Spiked & Diluted) stock->samples gcms Method A: GC-MS Analysis samples->gcms Analyze hplc Method B: RP-HPLC Analysis samples->hplc Analyze qnmr Method C: qNMR Analysis samples->qnmr Analyze compare Compare Results & Assess Parameters (ICH Q2 R1) gcms->compare hplc->compare qnmr->compare

Caption: Cross-validation workflow for this compound analysis.

ICH Q2(R1) Validation Parameters Logic

The validation process for each method follows a logical sequence to establish its performance characteristics.

ICH_Validation_Logic specificity Specificity/ Selectivity linearity Linearity specificity->linearity range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq accuracy Accuracy range_node->accuracy precision Precision range_node->precision

References

Safety Operating Guide

Proper Disposal of 2-Bromophenetole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. 2-Bromophenetole (also known as 1-Bromo-2-ethoxybenzene), a key intermediate in organic synthesis, requires meticulous handling not only during use but critically, during its disposal phase.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.

Part 1: Core Hazard Profile and Immediate Safety

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, primarily due to its irritant properties.[2][3] The immediate operational response should be grounded in this profile.

Hazard ClassificationDescriptionSupporting Precautionary Statements
Skin Irritation Causes skin irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye Irritation Causes serious eye irritation.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[3]P261: Avoid breathing vapours.[5] P271: Use only outdoors or in a well-ventilated area.[4]

Immediate First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Inhalation: Move the person into fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The selection of PPE is directly dictated by the hazard profile to create a reliable barrier between the researcher and the chemical.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate if there is a significant splash risk.[6]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a flame-retardant antistatic protective lab coat.[5] Ensure clothing fully covers the skin.

  • Respiratory Protection: All handling of this compound, including waste collection, should occur in a well-ventilated area, preferably inside a chemical fume hood.[2] If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.

Part 3: Spill Management Protocol

Accidental spills are a foreseeable risk that must be managed with a pre-defined, systematic procedure to mitigate exposure and environmental release.

Step 1: Evacuate and Ventilate

  • Immediately alert personnel in the area and evacuate non-essential staff.

  • Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it.

Step 2: Assemble PPE and Spill Kit

  • Don the appropriate PPE as described in Part 2.

  • Gather a spill kit containing inert absorbent materials (e.g., sand, vermiculite, or universal binders).[7] Do not use combustible materials like sawdust.

Step 3: Contain and Absorb the Spill

  • Create a dike around the spill's outer edges to prevent it from spreading.[8]

  • Working from the outside in, apply the absorbent material to the spill.

Step 4: Collect and Package Waste

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[9]

  • Do not allow the spilled material or cleanup materials to enter drains or water courses.[2][7]

Step 5: Decontaminate the Area

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Part 4: Waste Segregation, Collection, and Disposal

The cornerstone of proper chemical disposal is accurate waste characterization and segregation. This ensures that the waste stream is handled by a facility capable of treating its specific hazards.

Causality of Classification: Halogenated Organic Waste

This compound (C₈H₉BrO) is a halogenated organic compound because it contains a bromine atom bonded to an organic structure.[1] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes from spent halogenated solvents are specifically listed. For example, spent solvent mixtures containing chlorobenzene (a structurally similar halogenated aromatic) are listed under the waste code F002 .[10][11] Therefore, this compound waste must be segregated into the halogenated organic waste stream. This is critical because the disposal method, high-temperature incineration, must be equipped to handle the byproducts of halogen combustion.[5][6]

Step-by-Step Collection Protocol
  • Select the Correct Waste Container: Use a designated, properly vented, and compatible container for "Halogenated Organic Waste." These containers are often specifically colored or clearly labeled to prevent cross-contamination.

  • Label the Container: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name ("this compound" or "1-Bromo-2-ethoxybenzene"), and an accumulation start date.

  • Transfer Waste: Carefully transfer the waste this compound, including any contaminated materials from spills, into the container using a funnel. Perform this action inside a chemical fume hood.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors.

  • Store Safely: Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[2]

Final Disposal Method: Incineration

The designated and accepted method for destroying halogenated organic waste is high-temperature incineration.[5][6]

  • Why Incineration? This process provides sufficient energy to break the strong carbon-bromine and aromatic ring bonds, ensuring complete destruction of the compound.

  • Operational Imperative: During combustion, the bromine atom is converted primarily into hydrogen bromide (HBr).[12][13] HBr is a corrosive and toxic gas. Therefore, the incinerator must be equipped with a "scrubber" system. This is an air pollution control device that neutralizes acidic gases like HBr before they are released into the atmosphere.[6] Offering surplus and non-recyclable this compound to a licensed disposal company ensures it is managed in such a facility.[5][6]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow from chemical use to final disposal.

DisposalWorkflow This compound Disposal Decision Workflow cluster_lab In the Laboratory cluster_disposal Waste Management & Final Disposal A Use of this compound in Experiment B Generate Waste (Unused Reagent, Contaminated Materials, Spillage) A->B C Is the waste container for 'Halogenated Organics' available and correctly labeled? B->C D Obtain and label the correct container C->D No E Transfer waste into container inside a fume hood C->E Yes D->E F Securely seal the container and store in Satellite Accumulation Area E->F G Arrange for pickup by licensed Hazardous Waste Disposal Company F->G Institutional Protocol H Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J Complete destruction of organic compound and neutralization of HBr I->J

Workflow for this compound from lab use to disposal.

By adhering to this structured approach, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

Mastering the Safe Handling of 2-Bromophenetole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Bromophenetole (CAS 583-19-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested experience to ensure minimal risk and maximum operational integrity.

Understanding the Hazard: A Proactive Approach to Safety

This compound, also known as 1-bromo-2-ethoxybenzene, is a halogenated aromatic ether. While comprehensive toxicological data for this specific compound is limited, its structural similarity to other brominated phenols and halogenated ethers necessitates a cautious and well-informed approach. The available Safety Data Sheet (SDS) classifies this compound with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[1]

Given its structure, it is prudent to also consider potential hazards associated with the closely related compound, 2-Bromophenol, which includes skin irritation, serious eye irritation, and respiratory irritation. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.

Comparative Hazard Overview
Hazard StatementThis compound (CAS 583-19-7)[1]2-Bromophenol (CAS 95-56-7)[2][3]
Acute Oral Toxicity H302: Harmful if swallowedH302: Harmful if swallowed
Skin Corrosion/Irritation Data not availableH315: Causes skin irritation
Serious Eye Damage/Irritation Data not availableH319: Causes serious eye irritation
Respiratory Irritation Data not availableH335: May cause respiratory irritation
Flammability Data not availableH226: Flammable liquid and vapour
Aquatic Toxicity (Acute) H400: Very toxic to aquatic lifeH400: Very toxic to aquatic life
Aquatic Toxicity (Chronic) H410: Very toxic to aquatic life with long lasting effectsData not available

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. The following provides a detailed, step-by-step protocol for donning and doffing PPE, grounded in the principles of minimizing exposure.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Protection: Begin by selecting appropriate chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or risk of significant splashing, consider heavier-duty gloves such as neoprene or Viton™. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Doffing (Taking Off) PPE:

  • Gloves: The outer pair of gloves (if double-gloving) should be removed first by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat/Apron: Unfasten the lab coat or apron and roll it outwards, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Gloves 1. Don Chemical-Resistant Gloves Don_Coat 2. Don Lab Coat/Apron Don_Gloves->Don_Coat Don_Eyes 3. Don Safety Goggles/Face Shield Don_Coat->Don_Eyes Don_Resp 4. Prepare Respiratory Protection (if needed) Don_Eyes->Don_Resp Work Handle this compound in Fume Hood Don_Resp->Work Doff_Gloves1 1. Remove Outer Gloves Doff_Face 2. Remove Face Shield/Goggles Doff_Gloves1->Doff_Face Doff_Coat 3. Remove Lab Coat/Apron Doff_Face->Doff_Coat Doff_Gloves2 4. Remove Inner Gloves Doff_Coat->Doff_Gloves2 Doff_Wash 5. Wash Hands Doff_Gloves2->Doff_Wash End End Doff_Wash->End Start Start Start->Don_Gloves Work->Doff_Gloves1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Blueprint: Safe Handling and Storage

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the work area.

Procedural Steps for Handling:

  • Preparation: Before handling, consult the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition.

  • Quantities: Use the smallest quantity of this compound necessary for the experiment to minimize waste and potential exposure.

  • Transfer: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames, as the related compound 2-Bromophenol is flammable.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed and clearly labeled.

Contingency and Disposal: A Plan for the Unexpected

Spill Response:

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Alert 2. Alert Colleagues and Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE (if safe to do so) Alert->PPE Contain 4. Contain the Spill with Inert Absorbent Material PPE->Contain Collect 5. Collect Contaminated Material into a Sealed Container Contain->Collect Decontaminate 6. Decontaminate the Area Collect->Decontaminate Dispose 7. Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step emergency response plan for a this compound spill.

Waste Disposal:

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container for halogenated organic waste[4]. Do not mix with non-halogenated waste.

  • Contaminated Materials: All contaminated PPE, absorbent materials, and glassware should be placed in a sealed container and disposed of as hazardous waste.

  • Disposal Method: The primary recommended method for the disposal of brominated organic waste is incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle halogenated compounds[5].

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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